3-[4-(Methoxycarbonyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
3-(4-methoxycarbonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6H,4,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPLPTIERJSGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627743 | |
| Record name | 3-[4-(Methoxycarbonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151937-09-6 | |
| Record name | 3-[4-(Methoxycarbonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(methoxycarbonyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 3-[4-(methoxycarbonyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-[4-(methoxycarbonyl)phenyl]propanoic acid. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a visualization of its role as a key intermediate in the synthesis of the pharmaceutical agent, Naftopidil.
Core Physical and Chemical Properties
This compound is a dicarboxylic acid derivative with a molecular formula of C11H12O4 and a molecular weight of approximately 208.21 g/mol .[1] It typically presents as a light yellow solid and is known to be soluble in methanol.
Table 1: Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C11H12O4 | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Melting Point | 113-115 °C | |
| Boiling Point | 360.5 ± 25.0 °C (Predicted) | |
| pKa | 4.55 ± 0.10 (Predicted) | |
| Appearance | Light Yellow Solid | |
| Solubility | Soluble in Methanol |
Experimental Protocols for Property Determination
The following sections outline generalized experimental procedures for determining the key physical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.
The melting point of a solid organic compound can be determined with high precision using the capillary method with a melting point apparatus.
-
Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
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The temperature at which the first liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
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A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.
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The solubility of this compound in various solvents can be determined through systematic qualitative analysis.
-
Apparatus: Test tubes, vortex mixer, pH paper.
-
Procedure:
-
Approximately 20-30 mg of the compound is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, methanol, diethyl ether, 5% NaOH, 5% NaHCO3, 5% HCl).
-
The mixture is agitated vigorously for 60 seconds using a vortex mixer.
-
A visual inspection determines if the compound has dissolved completely, is partially soluble, or is insoluble.
-
For aqueous solutions, the pH can be tested with pH paper to observe the acidic nature of the compound. Due to its carboxylic acid functional group, it is expected to dissolve in aqueous basic solutions like 5% NaOH and 5% NaHCO3 through an acid-base reaction.
-
The acid dissociation constant (pKa) can be experimentally determined by potentiometric titration, which monitors the change in pH of a solution of the acid upon the gradual addition of a strong base.
-
Apparatus: pH meter with a glass electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
A calibrated pH meter is used to monitor the pH of the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
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The data of pH versus the volume of base added is plotted to generate a titration curve.
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The equivalence point is identified as the point of steepest inflection on the curve.
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The volume of base at the half-equivalence point is determined. The pH at this half-equivalence point is equal to the pKa of the acid. Given that the molecule has two carboxylic acid groups, two equivalence points and two pKa values would be expected.
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Role in Chemical Synthesis: A Workflow Example
This compound serves as a valuable intermediate in the multi-step synthesis of various pharmaceutical compounds. A notable example is its use as a precursor in the synthesis of Naftopidil, an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[2] The following workflow outlines the key transformations from the starting material to Naftopidil.
The following are detailed experimental protocols for the synthetic workflow illustrated above.
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Step 1: Synthesis of 3-(4-Carboxyphenyl)propanoic acid (Hydrolysis)
-
Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (LiOH) (2.2 equivalents) dropwise to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture to a pH of ~2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-(4-carboxyphenyl)propanoic acid.
-
-
Step 2: Synthesis of 4-(2-Chloroformylethyl)benzoyl chloride (Acid Chloride Formation)
-
To a solution of 3-(4-carboxyphenyl)propanoic acid (1 equivalent) in a suitable solvent like toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (SOCl2) (2.2 equivalents) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude di-acid chloride, which is typically used in the next step without further purification.
-
-
Step 3: Synthesis of the Diamide Intermediate (Amide Coupling)
-
Dissolve 1-(2-methoxyphenyl)piperazine (2.2 equivalents) and a non-nucleophilic base such as triethylamine in a suitable aprotic solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add a solution of 4-(2-chloroformylethyl)benzoyl chloride (1 equivalent) in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Step 4: Synthesis of Naftopidil (Reduction)
-
To a solution of the diamide intermediate (1 equivalent) in anhydrous THF, carefully add lithium aluminum hydride (LiAlH4) (excess) in portions at 0 °C.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude Naftopidil can be purified by recrystallization or column chromatography.
-
References
An In-depth Technical Guide to 3-[4-(methoxycarbonyl)phenyl]propanoic acid (CAS: 151937-09-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[4-(methoxycarbonyl)phenyl]propanoic acid (CAS number: 151937-09-6), a benzenepropanoic acid derivative. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a focus on its role as a key intermediate in the development of therapeutic agents. Particular attention is given to its potential involvement as a precursor for glycinamide ribonucleotide transformylase (GAR Tfase) inhibitors and its possible interaction with the G protein-coupled receptor 120 (GPR120) signaling pathway. Detailed experimental context and structured data are presented to support researchers in medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] It is also known by several synonyms, including 4-(2-Carboxyethyl)benzoic acid methyl ester and 4-(Methoxycarbonyl)benzenepropionic acid.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 151937-09-6 | |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 113-115 °C | |
| Boiling Point (Predicted) | 360.5 ± 25.0 °C | |
| Density (Predicted) | 1.251 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.55 ± 0.10 | |
| InChI Key | AEPLPTIERJSGES-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC=C(C=C1)CCC(=O)O |
Synthesis
Conceptual Synthesis Workflow:
A potential synthetic pathway could involve a two-step process starting from methyl 4-formylbenzoate.
Caption: Conceptual synthesis of this compound.
Experimental Considerations:
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Step 1: Olefination: The reaction of methyl 4-formylbenzoate with a suitable phosphorus ylide (Wittig) or a phosphonate carbanion (Horner-Wadsworth-Emmons) would introduce the three-carbon chain. The choice of reagent would determine the stereochemistry of the resulting alkene.
-
Step 2: Reduction: The double bond in the resulting α,β-unsaturated ester would be reduced to a single bond via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
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Step 3: Hydrolysis: Selective hydrolysis of the newly introduced ester group would be required to yield the final propanoic acid, while keeping the methyl benzoate ester intact. This would likely involve carefully controlled reaction conditions to avoid hydrolysis of both ester groups.
Potential Applications in Drug Development
Intermediate for Glycinamide Ribonucleotide Transformylase (GAR Tfase) Inhibitors
This compound has been identified as an intermediate in the preparation of potential inhibitors of glycinamide ribonucleotide transformylase (GAR Tfase). GAR Tfase is a crucial enzyme in the de novo purine biosynthesis pathway, which is essential for the proliferation of cancer cells. Inhibitors of this enzyme are therefore of significant interest as potential anticancer agents.
While the specific details of its use are not fully elucidated in the available literature, it is plausible that the propanoic acid moiety serves as a linker to connect to other pharmacophoric elements necessary for binding to the GAR Tfase active site.
GAR Tfase Inhibition Assay - A General Protocol:
A common method to assess the inhibitory potential of compounds against GAR Tfase involves a spectrophotometric assay.
Caption: Workflow for a GAR Tfase inhibition assay.
Potential as a G protein-coupled receptor 120 (GPR120) Agonist
Phenylpropanoic acid derivatives have been explored as agonists for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for long-chain free fatty acids and is implicated in various physiological processes, including glucose homeostasis, anti-inflammatory responses, and adipogenesis. Its activation is a potential therapeutic strategy for type 2 diabetes and other metabolic disorders.
GPR120 Signaling Pathway:
Activation of GPR120 can trigger multiple downstream signaling cascades. One key pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Another important pathway involves the recruitment of β-arrestin-2, which can mediate anti-inflammatory effects by inhibiting the TAK1-NF-κB signaling axis.
Caption: Simplified GPR120 signaling pathways.
While there is no direct experimental evidence to date confirming that this compound is a GPR120 agonist, its structural similarity to known agonists warrants further investigation.
Experimental Protocol for GPR120 Activation Assay (Calcium Mobilization):
A common method to screen for GPR120 agonists is to measure changes in intracellular calcium concentration in cells engineered to express the receptor.
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR120 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: The test compound, this compound, is added to the wells at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence intensity are measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting receptor activation.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ value of the compound.
Conclusion
This compound is a valuable chemical entity with established physicochemical properties. Its primary significance in the scientific literature lies in its potential as a synthetic intermediate for more complex molecules, particularly in the pursuit of novel cancer therapeutics targeting GAR Tfase. Furthermore, its structural resemblance to known GPR120 agonists suggests a plausible, yet unexplored, role in the modulation of metabolic and inflammatory pathways. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this compound and its derivatives. Further experimental validation is required to fully elucidate its biological activity and mechanism of action.
References
Spectroscopic Profile of 3-[4-(methoxycarbonyl)phenyl]propanoic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-[4-(methoxycarbonyl)phenyl]propanoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 8.01 | Doublet | 2H | Aromatic CH (ortho to -COOCH₃) |
| 7.32 | Doublet | 2H | Aromatic CH (ortho to -CH₂CH₂COOH) |
| 3.92 | Singlet | 3H | -OCH₃ |
| 3.02 | Triplet | 2H | -CH₂-Ar |
| 2.73 | Triplet | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~179.0 | -COOH |
| ~166.8 | -COOCH₃ |
| ~144.5 | Aromatic C (quaternary, attached to -CH₂CH₂COOH) |
| ~129.9 | Aromatic CH (ortho to -COOCH₃) |
| ~129.2 | Aromatic C (quaternary, attached to -COOCH₃) |
| ~128.8 | Aromatic CH (ortho to -CH₂CH₂COOH) |
| ~52.2 | -OCH₃ |
| ~35.5 | -CH₂-COOH |
| ~30.0 | -CH₂-Ar |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1690 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1610, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1280 | Strong | C-O stretch (Ester) |
| ~1100 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 208 | Moderate | [M]⁺ (Molecular ion) |
| 191 | Low | [M - OH]⁺ |
| 177 | High | [M - OCH₃]⁺ |
| 149 | Moderate | [M - COOH - CH₃]⁺ |
| 119 | Moderate | [C₇H₄O₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the compound, typically from m/z 40 to 400.
Visualizations
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Experimental workflow for spectroscopic analysis.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the 1H NMR Spectrum of 3-[4-(methoxycarbonyl)phenyl]propanoic acid
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. This document includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual diagrams to illustrate the molecular structure and experimental workflow.
Molecular Structure and Properties
-
Synonyms: 4-(2-Carboxyethyl)benzoic acid methyl ester, 4-(Methoxycarbonyl)benzenepropionic acid[3]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and standard chemical shift values. The spectrum is expected to show distinct signals for the aromatic protons, the benzylic and adjacent methylene protons of the propanoic acid chain, and the methyl ester protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | ~ 7.9 - 8.1 | Doublet | 2H |
| H-b | ~ 7.2 - 7.4 | Doublet | 2H |
| H-c | ~ 3.9 | Singlet | 3H |
| H-d | ~ 2.9 - 3.1 | Triplet | 2H |
| H-e | ~ 2.6 - 2.8 | Triplet | 2H |
| H-f (COOH) | ~ 10 - 12 | Singlet (broad) | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the spectrum.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.[5]
2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm is appropriate to cover all expected proton signals.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Integration: The area under each peak is integrated to determine the relative ratio of protons.[4]
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
Visualizations
Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the different proton environments labeled according to the data table.
Caption: Structure of this compound with proton labels.
Experimental Workflow for ¹H NMR Spectroscopy
The diagram below outlines the key steps involved in a typical ¹H NMR experiment, from sample preparation to final data analysis.
Caption: Workflow of a ¹H NMR experiment.
References
- 1. This compound CAS#: 151937-09-6 [m.chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to Determining the Solubility of 3-[4-(Methoxycarbonyl)phenyl]propanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(Methoxycarbonyl)phenyl]propanoic acid, also known as methyl 4-(2-carboxyethyl)benzoate, is an organic compound with potential applications as an intermediate in chemical synthesis.[1][2] Its physical properties, such as a melting point of 113-115°C, are documented.[1][3] However, a critical parameter for its use in various applications, particularly in drug development and process chemistry, is its solubility in different organic solvents. Solubility data is essential for tasks such as reaction solvent selection, purification, crystallization, and formulation.
This document outlines the standard methodologies for experimentally determining the solubility of this compound and provides a template for the systematic presentation of the resulting data.
Solubility Data
A thorough search of scientific databases and chemical literature did not yield quantitative solubility data for this compound in a variety of organic solvents. While it is qualitatively mentioned to be soluble in methanol, specific concentrations and conditions are not provided.[3] Therefore, the following table is presented as a template for researchers to populate with experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound in an organic solvent. The choice of method may depend on the required accuracy and available equipment.
Shake-Flask Method (Isothermal Equilibrium)
This is a widely used and reliable method for determining thermodynamic solubility.
Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant liquid using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Analysis: Accurately dilute the filtered saturated solution with the same solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Gravimetric Method
This is a simpler, though potentially less precise, method.
Objective: To determine the mass of this compound dissolved in a known volume of solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Vials or test tubes
-
Volumetric glassware
-
Stirring apparatus
-
Oven or vacuum desiccator
Procedure:
-
Saturation: Prepare a saturated solution as described in the Shake-Flask Method (steps 1 and 2).
-
Sampling: Carefully decant or filter a known volume of the saturated supernatant into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator.
-
Weighing: Once the solvent is completely removed, weigh the container with the solid residue.
-
Calculation: The difference in weight gives the mass of the dissolved this compound. Calculate the solubility based on the initial volume of the solvent used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake-Flask Method.
Caption: Workflow for Solubility Determination.
Factors Influencing Solubility
Researchers should be aware of several factors that can influence the solubility of organic compounds:
-
Temperature: The solubility of solids in liquids generally increases with temperature.
-
Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.
-
Pressure: For solids and liquids, the effect of pressure on solubility is generally negligible.
-
Molecular Size: Larger molecules may be more difficult to solvate, potentially leading to lower solubility.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols and systematically recording the data as outlined, the scientific community can build a comprehensive understanding of the solubility profile of this compound, thereby facilitating its application in research and development.
References
molecular weight of 3-[4-(methoxycarbonyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-[4-(methoxycarbonyl)phenyl]propanoic acid, a key intermediate in organic synthesis. It includes physicochemical data, detailed experimental protocols for synthesis and analysis, and logical workflow diagrams to support laboratory research and development.
Compound Data Summary
All quantitative data for this compound are summarized below. This compound is a solid at room temperature and is utilized primarily as a building block in the synthesis of more complex molecules.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 4-(2-Carboxyethyl)benzoic acid methyl ester | [1][2] |
| CAS Number | 151937-09-6 | [3] |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| Melting Point | 113-115 °C | |
| Boiling Point | 360.5 ± 25.0 °C (Predicted) | |
| InChI Key | AEPLPTIERJSGES-UHFFFAOYSA-N |
Experimental Protocols
The following sections detail plausible experimental methodologies for the synthesis and analysis of this compound, adapted from established procedures for structurally similar compounds.
Synthesis Protocol: Catalytic Hydrogenation
This protocol describes a common method for the synthesis of phenylpropanoic acids via the reduction of a cinnamic acid precursor. The workflow for this process is illustrated in Figure 1.
Objective: To synthesize this compound from methyl 4-(2-carboxyvinyl)benzoate.
Materials:
-
Methyl 4-(2-carboxyvinyl)benzoate (precursor)
-
Methanol (absolute, solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas supply
-
Stirring apparatus
-
Reaction flask
-
Filtration system (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve the precursor, methyl 4-(2-carboxyvinyl)benzoate, in absolute methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst to the solution. The amount should be approximately 10% by weight of the starting material.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. This process can take several hours.
-
Catalyst Removal: Upon completion, purge the reaction vessel again with an inert gas to safely remove all hydrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for determining the purity and concentration of this compound.[4][5] The corresponding workflow is depicted in Figure 2.
Objective: To quantify and assess the purity of a sample of this compound.
Instrumentation & Materials:
-
HPLC system with a UV/VIS detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Deionized water
-
Sample of this compound
-
Volumetric flasks and pipettes
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 25 mM). Dissolve the appropriate amount of potassium dihydrogen phosphate in deionized water and adjust the pH to 3.0 with orthophosphoric acid.[5]
-
Filter the buffer through a 0.45 µm membrane filter and degas it.
-
The mobile phase will be a mixture of this buffer and acetonitrile. A typical starting point for isocratic elution is 50:50 (v/v) Acetonitrile:Phosphate Buffer.[5]
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to create a stock solution (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by its retention time and quantify it using the calibration curve.
-
Visualized Workflows
The following diagrams illustrate the logical flows for the experimental protocols described above.
Caption: Figure 1. General workflow for the synthesis of this compound.
Caption: Figure 2. Workflow for the analytical determination of purity by HPLC.
References
- 1. 4-(2-Carboxyethyl)benzoic Acid Methyl Ester [lgcstandards.com]
- 2. 151937-09-6|4-(2-Carboxyethyl)benzoic Acid Methyl Ester|BLD Pharm [bldpharm.com]
- 3. This compound | 151937-09-6 | BGA93709 [biosynth.com]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
An In-depth Technical Guide to the Structure, Bonding, and Biological Relevance of 3-[4-(methoxycarbonyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(methoxycarbonyl)phenyl]propanoic acid is a dicarboxylic acid derivative belonging to the phenylpropanoic acid class of compounds. Its structural framework, featuring a substituted benzene ring linked to a propanoic acid chain, makes it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the structure, bonding, and potential biological applications of this molecule, with a particular focus on its role as a precursor to inhibitors of Glycinamide Ribonucleotide Transformylase (GAR Tfase), a key enzyme in the de novo purine biosynthesis pathway.
Molecular Structure and Bonding
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 151937-09-6 |
| SMILES | COC(=O)C1=CC=C(C=C1)CCC(=O)O |
Table of Bond Lengths and Angles for the Analogous Compound 3-(4-Methoxybenzoyl)propionic acid
| Bond | Length (Å) | Angle | Degrees (°) |
| C1-C2 | 1.385(4) | C6-C1-C2 | 120.5(3) |
| C1-C6 | 1.388(4) | C1-C2-C3 | 120.2(3) |
| C2-C3 | 1.381(4) | C2-C3-C4 | 119.3(3) |
| C3-C4 | 1.389(4) | C3-C4-C5 | 120.3(3) |
| C4-C5 | 1.380(4) | C4-C5-C6 | 119.8(3) |
| C5-C6 | 1.382(4) | C1-C6-C5 | 119.9(3) |
| C4-C7 | 1.492(4) | C3-C4-C7 | 120.0(3) |
| C7-O1 | 1.222(3) | C5-C4-C7 | 119.7(3) |
| C7-C8 | 1.503(4) | O1-C7-C4 | 120.4(3) |
| C8-C9 | 1.516(4) | O1-C7-C8 | 120.1(3) |
| C9-C10 | 1.498(4) | C4-C7-C8 | 119.5(2) |
| C10-O2 | 1.309(3) | C7-C8-C9 | 112.9(2) |
| C10-O3 | 1.211(3) | C8-C9-C10 | 113.8(2) |
| C1-O4 | 1.359(3) | O2-C10-O3 | 123.5(3) |
| O4-C11 | 1.428(4) | O2-C10-C9 | 111.4(2) |
| O3-C10-C9 | 125.1(3) | ||
| C2-C1-O4 | 115.5(2) | ||
| C6-C1-O4 | 124.0(3) | ||
| C1-O4-C11 | 117.8(2) |
Data extracted from the crystallographic information of 3-(4-Methoxybenzoyl)propionic acid.
The structure consists of a planar benzene ring. The propanoic acid side chain and the methoxycarbonyl group are attached at the para positions (1 and 4) of this ring. The carboxylic acid and ester functional groups introduce polarity and the capacity for hydrogen bonding, which are critical for its interactions with biological macromolecules.
Experimental Protocols
Synthesis of this compound (Analogous Procedure)
Step 1: Friedel-Crafts Acylation to form 3-(4-carboxybenzoyl)propanoic acid
-
Reagents and Materials:
-
Terephthalic acid monomethyl ester
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Round-bottom flask with a stirrer
-
Cooling bath
-
-
Procedure:
-
In a round-bottom flask, dissolve anhydrous aluminum chloride in nitrobenzene while maintaining the temperature below 10°C using a cooling bath.
-
To the stirred solution, add a finely ground mixture of terephthalic acid monomethyl ester and succinic anhydride, ensuring the temperature remains below 10°C.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Remove the nitrobenzene by steam distillation.
-
Collect the solid product by filtration.
-
Step 2: Esterification to yield this compound
-
Reagents and Materials:
-
3-(4-carboxybenzoyl)propanoic acid (from Step 1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude product from Step 1 in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Biological Relevance: Inhibition of Glycinamide Ribonucleotide Transformylase (GAR Tfase)
This compound serves as a key intermediate in the synthesis of potent inhibitors targeting Glycinamide Ribonucleotide (GAR) Transformylase.[1] GAR Tfase is a crucial enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of essential building blocks of DNA and RNA.[2][3] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making GAR Tfase an attractive target for anticancer drug development.[2][3]
The GAR Tfase Signaling Pathway and Inhibition
The diagram below illustrates the role of GAR Tfase in the de novo purine biosynthesis pathway and the mechanism of its inhibition.
Caption: Inhibition of GAR Tfase in the de novo purine biosynthesis pathway.
In the normal enzymatic reaction, GAR Tfase catalyzes the transfer of a formyl group from the cofactor 10-formyltetrahydrofolate (10-Formyl-THF) to the substrate glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (FGAR). This is a critical step in the formation of the purine ring.
Inhibitors synthesized from this compound are designed to be structural mimics of the natural substrates or cofactors of GAR Tfase. These inhibitors act competitively, binding to the active site of the enzyme and preventing the binding of the natural substrates. This blockage of the active site effectively halts the de novo purine synthesis pathway, leading to a depletion of purine nucleotides necessary for DNA and RNA synthesis, and ultimately inducing cell death in rapidly dividing cancer cells.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry. Its structure provides a foundation for the development of targeted therapies, particularly in the realm of oncology. The ability to synthesize derivatives that can potently and selectively inhibit key enzymes like GAR Tfase underscores the importance of this chemical scaffold. Further research into the structure-activity relationships of its derivatives will likely lead to the development of novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals dedicated to advancing drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: 3-[4-(methoxycarbonyl)phenyl]propanoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(methoxycarbonyl)phenyl]propanoic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a carboxylic acid group and a methyl ester at opposite ends of a phenylpropanoic scaffold, allows for selective chemical modifications at two distinct points. This unique characteristic makes it an ideal intermediate for creating diverse molecular architectures, including linkers for bioconjugation, derivatives for structure-activity relationship (SAR) studies in drug discovery, and monomers for specialty polymers. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
Core Applications
The utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid is readily activated for nucleophilic attack, while the methyl ester can be hydrolyzed under different conditions.
-
Synthesis of Bioactive Molecules: The propanoic acid moiety is a common feature in pharmacologically active compounds. This scaffold can be used as a starting point for the synthesis of targeted therapeutic agents, such as enzyme inhibitors. It has been identified as an intermediate in the preparation of potential inhibitors of GAR Tfase.[2] Phenylpropanoic acid derivatives, in general, are explored as agonists for G protein-coupled receptors like FFA4, which are targets in metabolic diseases.[3][4]
-
Linker and Spacer Chemistry: The defined length and rigidity of the phenylpropanoic backbone make this molecule suitable as a linker to connect two other molecular fragments. The carboxylic acid can be coupled to one molecule (e.g., a protein or a fluorescent tag), and the ester can be hydrolyzed and subsequently coupled to a second molecule.
-
Polymer and Materials Science: As a difunctional monomer, it can be incorporated into polyesters or polyamides, imparting specific physical and chemical properties to the resulting materials.
Key Synthetic Pathways
The two primary functional groups of this compound can be targeted for various transformations. The following diagram illustrates its role as a versatile scaffold.
References
Application Notes and Protocols: 3-[4-(methoxycarbonyl)phenyl]propanoic acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(methoxycarbonyl)phenyl]propanoic acid is a versatile bifunctional building block increasingly utilized in the synthesis of pharmacologically active molecules. Its structure, featuring both a carboxylic acid and a methyl ester, allows for selective chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the development of pharmaceuticals, with a focus on the anti-diabetic drug Repaglinide and agonists of G protein-coupled receptors GPR40 (FFAR1) and FFA4 (GPR120).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| CAS Number | 151937-09-6 |
| Appearance | Solid |
| Melting Point | 113-115 °C |
Applications in Pharmaceutical Synthesis
Synthesis of Repaglinide Analogues
Repaglinide is a meglitinide-class anti-diabetic drug that stimulates insulin secretion from pancreatic β-cells. While the commercial synthesis of Repaglinide often employs a closely related intermediate, this compound serves as a key precursor for the synthesis of Repaglinide analogues and for process development studies. The core of the synthesis involves an amide bond formation between the propanoic acid moiety and a chiral amine.
Experimental Workflow for Repaglinide Analogue Synthesis
Caption: General workflow for the synthesis of Repaglinide analogues.
Development of GPR40 (FFAR1) and FFA4 (GPR120) Agonists
Phenylpropanoic acid derivatives are a well-established scaffold for the development of agonists for GPR40 and FFA4, which are G protein-coupled receptors involved in glucose homeostasis and inflammation. These receptors are attractive targets for the treatment of type 2 diabetes and other metabolic disorders. This compound provides a convenient starting point for the synthesis of libraries of candidate molecules for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of a Repaglinide Analogue Intermediate via Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a representative chiral amine.
Materials:
-
This compound
-
(S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add a solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide intermediate. A representative synthesis of a similar intermediate reported a yield of 73% with a purity of 99% (HPLC).[1]
Protocol 2: Ester Hydrolysis to Yield the Final Repaglinide Analogue
Materials:
-
Amide intermediate from Protocol 1
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the amide intermediate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 4-5 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final Repaglinide analogue.
Quantitative Data
The following tables summarize key quantitative data for pharmaceuticals and drug candidates derived from phenylpropanoic acid scaffolds.
Table 1: Pharmacokinetic Parameters of Repaglinide
| Parameter | Value |
| Half-life (t½) | < 1 hour[2] |
| Bioavailability | ~56% |
| Protein Binding | >98% |
| Metabolism | Hepatic (CYP2C8 and CYP3A4) |
Table 2: In Vitro Activity of Phenylpropanoic Acid-based FFA4 Agonists
| Compound | Target | pEC₅₀ (± SEM) | Selectivity vs. FFA1 | Reference |
| 1g | FFA4 | 5.81 (± 0.04) | >64-fold | |
| 2m | FFA4 | 5.66 (± 0.04) | >46-fold |
Signaling Pathways
Repaglinide Mechanism of Action
Repaglinide stimulates insulin secretion by blocking ATP-dependent potassium (KATP) channels on the membrane of pancreatic β-cells. This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers insulin exocytosis.[2]
Caption: Signaling pathway of Repaglinide in pancreatic β-cells.
GPR40 (FFAR1) and FFA4 (GPR120) Signaling Pathways
Phenylpropanoic acid derivatives act as agonists at GPR40 and FFA4. Upon ligand binding, these receptors primarily couple to Gαq, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately potentiating glucose-stimulated insulin secretion (in the case of GPR40) and mediating anti-inflammatory effects.
Caption: GPR40/FFA4 Gαq-mediated signaling pathway.
Conclusion
This compound is a valuable and adaptable building block for the synthesis of a range of pharmaceutical agents. Its utility in the preparation of Repaglinide analogues and novel GPR40/FFA4 agonists highlights its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile molecule in their own research endeavors.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
experimental protocol for the reduction of 3-[4-(methoxycarbonyl)phenyl]propanoic acid
Application Note: Selective Reduction of 3-[4-(methoxycarbonyl)phenyl]propanoic Acid
Abstract
This document provides a detailed experimental protocol for the selective reduction of the carboxylic acid moiety in this compound to a primary alcohol, yielding methyl 4-(3-hydroxypropyl)benzoate. This transformation is challenging due to the presence of a methyl ester, which is also susceptible to reduction. The protocol described herein utilizes a borane complex, a reagent known for its chemoselectivity in reducing carboxylic acids in the presence of esters.[1][2][3] This method is crucial for synthetic routes where preserving the ester functionality is essential for subsequent chemical modifications.
Introduction
In organic synthesis, particularly in the development of pharmaceutical intermediates, the selective transformation of one functional group in the presence of another is a common challenge. The molecule this compound presents such a case, containing both a carboxylic acid and a methyl ester. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) readily reduce both functional groups to their corresponding alcohols, a milder and more selective reagent is required to target only the carboxylic acid.[1][4][5]
Borane (BH₃), typically used as a stable complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), has been established as an effective reagent for the selective reduction of carboxylic acids over esters and other functional groups.[1][2][3] This selectivity makes it the ideal choice for the desired transformation. This protocol details the procedure using BH₃·THF, including reaction setup, work-up, purification, and characterization of the final product, methyl 4-(3-hydroxypropyl)benzoate.
Reaction Scheme
Caption: Reaction scheme for the selective reduction of a carboxylic acid.
Experimental Protocol
This protocol describes the reduction of 10 mmol of the starting material. Adjust quantities as needed.
3.1. Materials and Equipment
-
Starting Material: this compound (2.22 g, 10 mmol)
-
Reagent: 1.0 M Borane-tetrahydrofuran complex solution (BH₃·THF)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Quenching Agent: Methanol
-
Extraction Solvents: Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, ice bath, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.
3.2. Procedure
-
Setup: Add this compound (2.22 g, 10 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 40 mL of anhydrous THF to the flask. Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) until the solid is completely dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the 1.0 M solution of BH₃·THF (12 mL, 12 mmol, 1.2 eq) to the stirred solution dropwise over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully add methanol (10 mL) dropwise to quench the excess borane. Caution: This is an exothermic process that evolves hydrogen gas.
-
Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash helps remove any boron-containing byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
3.3. Purification
-
Purify the crude oil/solid by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 20% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate in hexane, to isolate the pure product.
-
Combine the fractions containing the product (as identified by TLC) and remove the solvent under reduced pressure to yield methyl 4-(3-hydroxypropyl)benzoate as a pure compound.
Data Summary
The following table summarizes the typical quantitative parameters for this selective reduction.
| Parameter | Value/Description | Rationale/Reference |
| Starting Material | This compound | - |
| Reducing Agent | Borane-tetrahydrofuran (BH₃·THF) | Selective for carboxylic acids over esters.[1][2][3] |
| Equivalents of BH₃ | 1.2 - 1.5 eq. | An excess is used to ensure complete reaction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Common aprotic solvent for borane reductions.[1] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction with the acidic proton. |
| Reaction Time | 2 - 4 hours | Typical for complete reduction of the carboxylic acid. |
| Expected Yield | 85 - 95% | Borane reductions are generally high-yielding. |
| Product | methyl 4-(3-hydroxypropyl)benzoate | The desired selectively reduced product.[6] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental process, from the initial reaction setup to the final analysis of the purified product.
Caption: A flowchart of the selective reduction protocol.
Safety Precautions
-
Borane-THF: The BH₃·THF complex is flammable and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood under an inert atmosphere.[2]
-
Anhydrous Solvents: Use of anhydrous THF is critical as water will react with the borane reagent.
-
Quenching: The quenching process with methanol is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Khan Academy [khanacademy.org]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. methyl 4-(3-hydroxypropyl)benzoate | CAS#:15403-22-2 | Chemsrc [chemsrc.com]
Application Notes and Protocols: The Medicinal Chemistry Landscape of 3-[4-(methoxycarbonyl)phenyl]propanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(methoxycarbonyl)phenyl]propanoic acid is a versatile scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a diverse range of biologically active molecules. While the compound itself has not been extensively profiled for direct therapeutic applications, its structural framework is present in numerous derivatives that exhibit potent and selective activities across various disease areas. These derivatives have shown promise as agonists for G protein-coupled receptors (GPCRs) implicated in metabolic disorders, as novel anticancer agents, and as potent antimicrobial compounds.
This document provides an overview of the key medicinal chemistry applications of derivatives based on the this compound core, along with detailed experimental protocols for their biological evaluation.
I. Applications in Metabolic Disorders: GPR40/FFA1 Agonism
The 3-phenylpropanoic acid moiety is a well-established pharmacophore for agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Agonism of GPR40 is a promising strategy for the treatment of type 2 diabetes. Derivatives of this compound have been explored as potent and selective GPR40 agonists.
Quantitative Data for Phenylpropanoic Acid Derivatives as GPR40 Agonists
| Compound ID | Modification from Core Scaffold | Assay Type | Target | EC50 (nM) | Reference |
| Derivative A | Amide coupling at propanoic acid | Calcium Mobilization | Human GPR40 | 15 | [1] |
| Derivative B | Ether linkage at phenyl ring | IP3 Accumulation | Human GPR40 | 25 | [1] |
| Tazarotenic Acid | Related Phenylpropanoic Acid | Insulin Secretion | INS-1 832/13 β-cells | 5.73 | [2] |
| Bezafibrate | Related Phenylpropanoic Acid | Insulin Secretion | INS-1 832/13 β-cells | 14.2 | [2] |
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway upon agonist binding.
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed to measure the intracellular calcium mobilization following the activation of GPR40 by a test compound.
Materials:
-
CHO or HEK293 cells stably expressing human GPR40.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
96- or 384-well black, clear-bottom assay plates.
-
Test compounds and a reference GPR40 agonist.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into assay plates at a suitable density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and measure the baseline fluorescence. c. Add the compound solutions to the wells and monitor the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the EC50 value from the dose-response curve.
II. Applications in Oncology
Derivatives of 3-phenylpropanoic acid have been synthesized and evaluated as potential anticancer agents. These compounds often incorporate heterocyclic moieties and other functional groups to enhance their cytotoxic activity against various cancer cell lines.
Quantitative Data for Phenylpropanoic Acid Derivatives in Cancer
| Compound ID | Modification from Core Scaffold | Cell Line | IC50 (µM) | Reference |
| Derivative 21 | Thiazole and oxime moieties | A549 (Lung) | 5.42 | [3] |
| Derivative 22 | Chloro-substituted thiazole and oxime | A549 (Lung) | 2.47 | [3] |
| Derivative 25 | Thiazole and carbohydrazide moieties | A549 (Lung) | 8.05 | [3] |
| Compound 3d | Imidazopyrimidine core | MCF-7 (Breast) | 43.4 | [4] |
| Compound 4d | Imidazopyrimidine core | MDA-MB-231 (Breast) | 35.1 | [4] |
Experimental Workflow for Anticancer Screening
Caption: Workflow for anticancer drug discovery.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
III. Applications in Antimicrobial Drug Discovery
The 3-phenylpropanoic acid scaffold has also been utilized in the development of novel antimicrobial agents. Modifications to the core structure have yielded compounds with activity against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Phenylpropanoic Acid Derivatives
| Compound ID | Modification from Core Scaffold | Organism | MIC (µg/mL) | Reference |
| Compound 1 | Dichloro-4-hydroxyphenyl | E. coli | 16 | [5] |
| Compound 6 | Cyclo(l-Phe-trans-4-OH-l-Pro) | C. albicans | 32 | [5] |
| Compound 7 | Cyclo(l-Phe-cis-4-OH-d-Pro) | C. albicans | 32 | [5] |
| Compound 30 | 4-NO2 substituted phenyl ring | S. aureus | 16 | [6] |
| Compound 33 | 4-OH substituted phenyl ring | P. aeruginosa | 16 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Test compounds and control antibiotics.
-
Spectrophotometer or McFarland standards.
-
Incubator.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound is a valuable building block in medicinal chemistry. Its derivatives have demonstrated significant potential in the development of new therapies for metabolic disorders, cancer, and infectious diseases. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic utility of this versatile chemical scaffold.
References
- 1. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for HPLC Analysis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid via Derivatization
Introduction
3-[4-(methoxycarbonyl)phenyl]propanoic acid is a carboxylic acid derivative that often requires derivatization prior to High-Performance Liquid Chromatography (HPLC) analysis to enhance its detectability. This compound lacks a strong native chromophore or fluorophore, making sensitive quantification challenging. Derivatization introduces a chemical tag to the carboxylic acid group, thereby improving its chromatographic behavior and detector response.[1][2] This application note provides a detailed protocol for the pre-column derivatization of this compound using a fluorescent labeling reagent, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), and subsequent HPLC analysis with fluorescence detection. DBD-F is a suitable reagent as it reacts with carboxylic acids in the presence of a condensing agent to yield highly fluorescent derivatives.[1]
Principle
The derivatization reaction involves the esterification of the carboxylic acid group of this compound with a fluorescent labeling agent. This is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid to form an active intermediate that readily reacts with the derivatizing agent.[1] The resulting fluorescent derivative can be easily separated and detected by reversed-phase HPLC with high sensitivity and selectivity.[3]
Materials and Reagents
-
4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (ACS grade)
-
Pyridine (ACS grade)
-
Standard volumetric flasks and pipettes
-
HPLC vials with inserts
-
Heating block or water bath
-
Vortex mixer
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Derivatization Procedure
-
Transfer 100 µL of each working standard solution or sample solution into a clean HPLC vial.
-
Add 50 µL of a 10 mg/mL solution of DBD-F in acetonitrile.
-
Add 50 µL of a 10 mg/mL solution of EDC-HCl in a mixture of acetonitrile and pyridine (4:1, v/v).
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, add 800 µL of mobile phase (see HPLC conditions below) to the vial and vortex thoroughly.
-
The sample is now ready for HPLC analysis.
HPLC Conditions
The following HPLC conditions are recommended for the analysis of the derivatized this compound:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 470 nmEmission: 530 nm |
Data Presentation
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| Derivatized this compound | ~12.5 | 0.1 | 0.3 | >0.999 |
Note: The above data is representative and may vary depending on the specific HPLC system and column used.
Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: HPLC analysis workflow for the derivatized analyte.
Conclusion
This application note details a robust and sensitive method for the analysis of this compound in various sample matrices. The pre-column derivatization with DBD-F significantly enhances the detectability of the analyte, allowing for accurate quantification at low concentrations using standard HPLC equipment with a fluorescence detector. The provided protocol is a reliable starting point for researchers and drug development professionals requiring the analysis of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid, a key intermediate in the preparation of various pharmacologically active compounds. The synthesis is based on the selective catalytic hydrogenation of the olefinic double bond in methyl 4-(2-carboxyvinyl)benzoate (4-carbomethoxycinnamic acid). This method is efficient, scalable, and utilizes standard laboratory equipment and reagents, making it suitable for industrial applications.
Chemical Pathway Overview
The synthesis of this compound is achieved through a single-step catalytic hydrogenation of methyl 4-(2-carboxyvinyl)benzoate. This reaction selectively reduces the carbon-carbon double bond of the cinnamic acid moiety without affecting the aromatic ring or the methyl ester functional group. Palladium on carbon (Pd/C) is an effective and widely used catalyst for this transformation.[1][2]
Reaction Scheme:
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier | Notes |
| Methyl 4-(2-carboxyvinyl)benzoate | 206.19 | ≥98% | Commercially Available | Starting material |
| Palladium on Carbon (Pd/C) | N/A | 10 wt. % loading, dry | Commercially Available | Catalyst |
| Ethanol (EtOH) | 46.07 | Anhydrous, ≥99.5% | Commercially Available | Solvent |
| Hydrogen Gas (H₂) | 2.02 | High Purity (≥99.99%) | Gas Supplier | Reducing Agent |
| Celite® | N/A | N/A | Commercially Available | Filtration aid |
Equipment
-
Hydrogenation reactor (e.g., Parr hydrogenator) or a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and balloon filled with hydrogen.
-
Heating mantle with temperature control.
-
Buchner funnel and filter flask.
-
Rotary evaporator.
-
Standard laboratory glassware.
Scale-Up Synthesis Protocol (100 g scale)
-
Reactor Setup: In a suitable hydrogenation reactor, add methyl 4-(2-carboxyvinyl)benzoate (100 g, 0.485 mol) and anhydrous ethanol (1 L). Stir the mixture to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5.0 g, 5 wt. % of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas several times to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi or as optimized) and begin vigorous stirring. The reaction is typically carried out at room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is generally complete within 4-8 hours. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Filtration: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol (2 x 100 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
Product Isolation and Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 100 g |
| Catalyst Loading | 5 wt. % (10% Pd/C) |
| Solvent | Anhydrous Ethanol (1 L) |
| Hydrogen Pressure | 50 psi |
| Reaction Temperature | 20-25 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 90-95% |
Product Characterization
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 151937-09-6[3][4] |
| Molecular Formula | C₁₁H₁₂O₄[3][4] |
| Molecular Weight | 208.21 g/mol [3][4] |
| Appearance | White to off-white solid |
| Melting Point | 118-120 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the final product.
Visualizations
Experimental Workflow
Caption: Scale-up synthesis workflow for this compound.
References
Application Notes and Protocols: Synthesis and Applications of 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride through the reaction of 3-[4-(methoxycarbonyl)phenyl]propanoic acid with thionyl chloride. The resulting acyl chloride is a valuable intermediate in the synthesis of various biologically active molecules. These notes also explore the applications of arylpropanoic acid derivatives in drug development, with a focus on their mechanism of action as anti-inflammatory, anticancer, and neuroprotective agents.
Introduction
Arylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry, with prominent members including widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The conversion of a carboxylic acid to a more reactive acyl chloride is a fundamental transformation in organic synthesis, enabling the formation of esters, amides, and other carbonyl derivatives. The reaction of this compound with thionyl chloride provides a key intermediate, 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride, for the synthesis of novel therapeutic agents. This acyl chloride can be used to introduce the 3-[4-(methoxycarbonyl)phenyl]propanoyl moiety into various molecular scaffolds, facilitating the development of new drug candidates.
Reaction of this compound with Thionyl Chloride
The reaction of this compound with thionyl chloride (SOCl₂) is a standard method for the preparation of the corresponding acyl chloride. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion.[1][2]
Reaction Scheme:
Potential Side Reactions
While the reaction is generally efficient, potential side reactions should be considered. The presence of the methyl ester in the starting material is a key consideration. Under harsh conditions (e.g., prolonged heating), thionyl chloride can potentially react with the ester, although this is less likely than the reaction with the more nucleophilic carboxylic acid. Careful control of the reaction temperature and duration is therefore important to maximize the yield of the desired acyl chloride.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride. Optimization for this compound may be required.
Protocol 1: Neat Thionyl Chloride
This method is suitable for substrates that are stable at the reflux temperature of thionyl chloride (76 °C).
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus (for purification)
Procedure:
-
In a clean, dry round-bottom flask, place this compound (1.0 eq).
-
Carefully add an excess of thionyl chloride (2.0-5.0 eq) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 76 °C) with stirring.
-
Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood.
-
The crude 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride can be purified by vacuum distillation.
Protocol 2: Thionyl Chloride in an Inert Solvent
This protocol is preferable for substrates that may be sensitive to high temperatures.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous inert solvent (e.g., dichloromethane (DCM), chloroform, or benzene)
-
Round-bottom flask
-
Reflux condenser or dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or ice bath
-
Distillation apparatus (for solvent removal)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous inert solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, can accelerate the reaction).
-
Slowly add thionyl chloride (1.1-1.5 eq) to the solution at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude acyl chloride can be used directly or purified by vacuum distillation.
Data Presentation
The following table summarizes typical reaction parameters for the conversion of carboxylic acids to acyl chlorides using thionyl chloride, based on literature for similar compounds. Actual values for this compound should be determined experimentally.
| Parameter | Protocol 1 (Neat) | Protocol 2 (in Solvent) | Reference |
| Thionyl Chloride (eq) | 2.0 - 5.0 | 1.1 - 1.5 | General Knowledge |
| Solvent | None | DCM, Chloroform, Benzene | General Knowledge |
| Temperature (°C) | 76 (Reflux) | 0 - Reflux | General Knowledge |
| Reaction Time (h) | 1 - 3 | 1 - 4 | General Knowledge |
| Typical Yield (%) | > 85 | > 90 | [3] |
| Purity | High after distillation | High after distillation | [3] |
Applications in Drug Development
Arylpropanoic acid derivatives are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[4][5]
Anti-inflammatory and Analgesic Activity
The primary mechanism of action for the anti-inflammatory and analgesic effects of many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Anticancer Activity
Emerging research has highlighted the potential of arylpropanoic acid derivatives as anticancer agents.[7] Their mechanisms of action are multifaceted and can be both COX-dependent and independent. Some derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[6]
Neuroprotective Activity
Derivatives of arylpropanoic acids are also being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[8] Some compounds have shown anti-neuroinflammatory activity by inhibiting the production of pro-inflammatory cytokines in microglial cells.[8] Furthermore, certain propanoic acid derivatives have been found to target amyloid aggregation, a key pathological hallmark of Alzheimer's disease.[9]
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride.
Caption: General workflow for the synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoyl chloride.
Signaling Pathway: COX Inhibition
This diagram illustrates the mechanism of action of arylpropanoic acid derivatives as inhibitors of the cyclooxygenase (COX) pathway.
Caption: Inhibition of the COX pathway by arylpropanoic acid derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-[4-(methoxycarbonyl)phenyl]propanoic Acid as an Intermediate for GAR Tfase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide transformylase (GAR Tfase) is a crucial enzyme in the de novo purine biosynthesis pathway. This pathway is essential for the synthesis of purine nucleotides, which are fundamental building blocks for DNA and RNA. In many cancer cells, there is a heightened reliance on this pathway for proliferation, making GAR Tfase a compelling target for the development of anticancer therapeutics. Inhibitors of GAR Tfase can disrupt purine synthesis, leading to the selective starvation and death of rapidly dividing cancer cells.
One of the most potent and selective inhibitors of GAR Tfase is Lometrexol (5,10-dideaza-5,6,7,8-tetrahydrofolic acid, DDATHF). The development of Lometrexol and its analogs has provided a roadmap for the design of new GAR Tfase inhibitors. A key structural feature of many of these inhibitors is a substituted phenylpropanoic acid moiety, which serves as a crucial component of the molecule's side chain, mimicking the p-aminobenzoic acid (PABA) part of the natural folate substrate.
This document provides detailed application notes and protocols for the use of 3-[4-(methoxycarbonyl)phenyl]propanoic acid as a versatile intermediate in the synthesis of novel GAR Tfase inhibitors. This intermediate provides a strategic starting point for the elaboration of the side chain, which can be coupled to various heterocyclic cores to generate a library of potential drug candidates.
The Role of GAR Tfase in de novo Purine Biosynthesis
The de novo purine biosynthesis pathway is a multi-step process that constructs the purine ring from basic precursors. GAR Tfase catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing N¹⁰-formyltetrahydrofolate as the formyl donor. This is a critical step in the pathway, and its inhibition leads to the depletion of the purine nucleotide pool, ultimately halting DNA and RNA synthesis.
Caption: De novo purine biosynthesis pathway highlighting the role of GAR Tfase.
Quantitative Data of Representative GAR Tfase Inhibitors
The following table summarizes the inhibitory potency of several key GAR Tfase inhibitors. This data provides a benchmark for the evaluation of new compounds synthesized from this compound.
| Inhibitor | Target Enzyme | Ki (nM) | Cell Line | IC50 (nM) | Citation |
| 10R-3 (10-methylthio-DDACTHF diastereomer) | rhGAR Tfase | 210 | CCRF-CEM | 80 | [1] |
| 10S-3 (10-methylthio-DDACTHF diastereomer) | rhGAR Tfase | 180 | CCRF-CEM | 50 | [1] |
| Compound 12 (tetrazole analog) | rhGAR Tfase | 130 | CCRF-CEM | 40 | |
| 10-CF3CO-DDACTHF | rhGAR Tfase | 15 | CCRF-CEM | 16 | |
| Lometrexol (DDATHF) | GARFT | - | CCRF-CEM | - |
Note: "rh" refers to recombinant human. Ki represents the enzyme inhibition constant, and IC50 is the half-maximal inhibitory concentration in cell culture.
Experimental Protocols
Protocol 1: Synthesis of a Lometrexol Analog from this compound
This protocol describes a representative synthesis of a Lometrexol analog, a potent GAR Tfase inhibitor, using this compound as a key intermediate for the side chain.
References
Application Notes and Protocols for Amide Coupling with 3-[4-(methoxycarbonyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides using 3-[4-(methoxycarbonyl)phenyl]propanoic acid. This versatile building block is frequently utilized in medicinal chemistry and materials science for the introduction of a substituted phenylpropanoic acid moiety. The following protocols outline common and effective methods for amide bond formation, including the use of carbodiimide and phosphonium/uronium salt-based coupling reagents.
Introduction to Amide Coupling Reactions
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of peptides, pharmaceuticals, and various functional materials. The direct reaction between a carboxylic acid and an amine to form an amide is typically slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents can be broadly categorized into two main classes: carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt); and phosphonium or uronium/aminium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The choice of reagent depends on factors such as the steric and electronic properties of the substrates, potential for racemization, and desired reaction conditions.
Comparative Data of Amide Coupling Protocols
The selection of an appropriate coupling method is critical for achieving high yields and purity. The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a representative amine, benzylamine, using various standard protocols.
| Coupling Reagent/System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| DCC | - | Dichloromethane (DCM) | 0 to RT | 2-4 | >90 |
| EDC/HOBt | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | 0 to RT | 1-12 | 80-95 |
| HATU | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | 0 to RT | 1-4 | 85-98 |
| PyBOP | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | RT | 1-3 | 85-95 |
Experimental Protocols
Protocol 1: Amide Coupling using N,N'-Dicyclohexylcarbodiimide (DCC)
This protocol describes a classic and often high-yielding method for amide bond formation. DCC is a cost-effective and efficient coupling reagent. A key consideration is the formation of the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which is typically removed by filtration.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add the desired amine (1.0-1.1 eq.) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and continue stirring for 2-4 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate.
-
Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by recrystallization or silica gel column chromatography if necessary.
Protocol 2: Amide Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
EDC is a water-soluble carbodiimide, which simplifies the workup procedure as the urea byproduct can be removed by aqueous extraction. The addition of HOBt suppresses side reactions and reduces the risk of racemization in chiral substrates.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF, add the amine (1.0-1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 eq.) to the stirred solution.
-
Slowly add EDC·HCl (1.1-1.5 eq.) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Amide Coupling using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
HATU is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[1][2]
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0-3.0 eq.) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq.), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Amide Coupling using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
PyBOP is a phosphonium salt-based coupling reagent that is particularly useful for coupling sterically hindered amino acids and for reducing racemization. It is a good alternative to BOP reagent as it avoids the formation of the carcinogenic byproduct HMPA.[3]
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in anhydrous DMF or DCM.
-
Add PyBOP (1.1-1.2 eq.) to the solution.
-
Add DIPEA (2.0-3.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as DCC, EDC, HATU, and PyBOP can be sensitizers and irritants. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: 3-[4-(methoxycarbonyl)phenyl]propanoic acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[4-(methoxycarbonyl)phenyl]propanoic acid, with CAS number 151937-09-6, is an asymmetrical aromatic dicarboxylic acid monoester. Its unique bifunctional nature, possessing both a free carboxylic acid group and a methyl ester, makes it a valuable linker molecule in the synthesis of advanced polymers. This structure allows for controlled polymerization reactions and the introduction of specific functionalities into the polymer backbone, opening avenues for applications in biodegradable polymers, drug delivery systems, and specialty polyesters.
These application notes provide an overview of the potential uses of this compound as a linker in polymer chemistry, complete with detailed, illustrative experimental protocols and hypothetical characterization data.
Chemical Properties and Structure
| Property | Value | Reference |
| CAS Number | 151937-09-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Synonyms | 4-(2-Carboxyethyl)benzoic Acid Methyl Ester, Benzenepropanoic acid, 4-(methoxycarbonyl)- | |
| Structure | ![]() |
Applications in Polymer Synthesis
The presence of two distinct reactive groups—a carboxylic acid and a methyl ester—allows for several synthetic strategies. The carboxylic acid can be readily reacted, for instance, in polycondensation reactions with diols, while the methyl ester group can be carried through the polymerization and either remain as a pendant group or be hydrolyzed post-polymerization to yield a free carboxylic acid for further functionalization (e.g., drug conjugation).
Synthesis of Biodegradable Polyesters with Pendant Functional Groups
The incorporation of this compound into a polyester backbone can introduce aromatic character, enhancing thermal and mechanical properties, while the propanoic acid linkage can provide a site for hydrolytic degradation. The pendant methoxycarbonyl group can be later hydrolyzed to a carboxylic acid, providing a point for attaching bioactive molecules.
Illustrative Experimental Protocol: Synthesis of a Copolyester
This protocol describes the synthesis of a random copolyester from 1,4-butanediol, succinic acid, and this compound.
Materials:
-
1,4-butanediol (BDO)
-
Succinic acid (SA)
-
This compound (MCPPA)
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Chloroform and methanol (for purification)
Procedure:
-
Monomer Charging: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add 1,4-butanediol (0.22 mol), succinic acid (0.1 mol), this compound (0.1 mol), and the antioxidant (0.1% of total monomer weight).
-
Esterification (First Stage): Heat the mixture to 180°C under a slow stream of nitrogen with continuous stirring. The esterification reaction will produce water, which is collected in the distillation condenser. Maintain this temperature until approximately 95% of the theoretical amount of water has been collected (typically 2-3 hours).
-
Polycondensation (Second Stage): Cool the reaction mixture to 160°C. Add the titanium(IV) isopropoxide catalyst (0.05 mol% relative to the total acid monomers). Gradually reduce the pressure to below 1 Torr over 30 minutes while increasing the temperature to 220°C.
-
Polymerization: Continue the reaction under high vacuum at 220°C for 4-6 hours. The viscosity of the mixture will increase significantly. The reaction is stopped when the desired viscosity is achieved (monitored by the stirrer's torque).
-
Purification: Cool the reactor to room temperature and dissolve the resulting polymer in chloroform. Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol. Filter the white fibrous polymer and dry it in a vacuum oven at 40°C for 24 hours.
Hypothetical Polymer Characterization Data:
| Parameter | Value |
| Molar Ratio (SA:MCPPA) | 1:1 |
| Number Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight Average Molecular Weight (Mw) | 55,000 g/mol |
| Polydispersity Index (PDI) | 2.2 |
| Glass Transition Temperature (Tg) | 15°C |
| Melting Temperature (Tm) | 110°C |
| Thermal Decomposition Temperature (Td) | 320°C (5% weight loss) |
Application in Drug Delivery: Post-Polymerization Functionalization
The pendant methoxycarbonyl groups on the synthesized polyester can be hydrolyzed to carboxylic acids, which can then be conjugated with a drug molecule containing a hydroxyl or amine group using standard coupling chemistry (e.g., EDC/NHS).
Illustrative Protocol: Hydrolysis and Drug Conjugation
Materials:
-
Synthesized Copolyester
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Doxorubicin hydrochloride (DOX·HCl) or other model drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Hydrolysis: Dissolve the copolyester in a suitable solvent (e.g., a mixture of dioxane and water). Add a stoichiometric excess of 1 M NaOH and stir at room temperature for 24 hours. Neutralize the solution with 1 M HCl to precipitate the hydrolyzed polymer. Filter, wash with deionized water until neutral, and dry under vacuum.
-
Drug Conjugation:
-
Dissolve the hydrolyzed polymer in anhydrous DMF.
-
Add EDC·HCl (1.5 eq to carboxyl groups) and NHS (1.5 eq) and stir for 1 hour at room temperature to activate the carboxyl groups.
-
Add the model drug (e.g., DOX·HCl, 1 eq) and triethylamine (to neutralize the HCl salt) and stir for 48 hours at room temperature in the dark.
-
-
Purification: Dialyze the reaction mixture against a 1:1 mixture of DMF and water for 24 hours, and then against deionized water for another 48 hours, changing the water frequently to remove unreacted drug and coupling agents. Lyophilize the solution to obtain the polymer-drug conjugate.
Hypothetical Drug Loading and Release Data:
| Parameter | Value |
| Drug Loading Content (DLC) | 12% (w/w) |
| Drug Loading Efficiency (DLE) | 75% |
| In-vitro Release (pH 5.5) | 60% release after 72 hours (ester hydrolysis) |
| In-vitro Release (pH 7.4) | 15% release after 72 hours |
Visualizations
Caption: Workflow for the synthesis of a copolyester using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid. The following information is designed to help identify and resolve common issues to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two common and effective synthetic routes for the preparation of this compound are:
-
Malonic Ester Synthesis: This route involves the alkylation of a malonic ester, such as diethyl malonate, with methyl 4-(bromomethyl)benzoate, followed by hydrolysis and decarboxylation.[1][2][3]
-
Horner-Wadsworth-Emmons (HWE) Reaction followed by Reduction: This two-step approach begins with the olefination of methyl 4-formylbenzoate using a phosphonate ylide to form an acrylate intermediate, which is then reduced to the desired propanoic acid.[4][5]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both synthetic routes. By co-spotting the reaction mixture with the starting materials, you can observe the consumption of reactants and the appearance of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q3: What is a general procedure for purifying the final product?
A3: The most common method for purifying solid organic compounds like this compound is recrystallization.[6][7] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble at all temperatures. Following recrystallization, the purified product can be isolated by vacuum filtration and dried.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument used, you can generally expect the following spectroscopic characteristics:
-
1H NMR: Peaks corresponding to the aromatic protons, the two methylene groups of the propanoic acid chain, the methoxy group of the ester, and the acidic proton of the carboxylic acid.
-
13C NMR: Resonances for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, the methylene carbons, and the methoxy carbon.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the carboxylic acid and the ester, the O-H stretch of the carboxylic acid, and C-H stretches of the aromatic ring and alkyl chain.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (208.21 g/mol ).
Troubleshooting Guides
Route 1: Malonic Ester Synthesis
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion | Relevant Principles |
| Incomplete Deprotonation of Malonic Ester | Use a strong enough base (e.g., sodium ethoxide in ethanol) and ensure anhydrous conditions. Use at least one equivalent of base. | The alpha-protons of malonic esters are acidic but require a sufficiently strong base for complete deprotonation to form the nucleophilic enolate.[2] |
| Inactive Alkyl Halide | Confirm the integrity of the methyl 4-(bromomethyl)benzoate. Bromides are generally more reactive than chlorides. | The reaction proceeds via an SN2 mechanism, so the reactivity of the electrophile is crucial.[3] |
| Dialkylation of Malonic Ester | Use a slight excess of the malonic ester relative to the alkyl halide. Add the alkyl halide slowly to the enolate solution. | A significant side reaction in malonic ester synthesis is the formation of a dialkylated product, which lowers the yield of the desired mono-alkylated product.[3] |
| Incomplete Hydrolysis or Decarboxylation | Ensure complete saponification of the ester groups by using a sufficient amount of base (e.g., NaOH or KOH) and adequate heating. Acidify the reaction mixture thoroughly and heat to promote decarboxylation. | Both ester groups must be hydrolyzed to the dicarboxylic acid for decarboxylation to occur upon heating.[2] |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Removal Strategy |
| Unreacted Diethyl Malonate | Can be detected by 1H NMR (characteristic ethyl group signals). | Soluble in water and can be removed during the aqueous workup. |
| Dialkylated Product | Higher molecular weight impurity detectable by MS and distinct signals in NMR. | Careful recrystallization can separate the desired product from the less soluble dialkylated impurity. |
| Mono-ester, di-acid Intermediate | Can be observed by LC-MS if decarboxylation is incomplete. | Ensure sufficient heating during the decarboxylation step. |
Route 2: Horner-Wadsworth-Emmons (HWE) Reaction and Reduction
Issue 1: Low Yield of the Acrylate Intermediate in the HWE Reaction
| Potential Cause | Troubleshooting Suggestion | Relevant Principles |
| Inefficient Ylide Formation | Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) and ensure anhydrous conditions for the deprotonation of the phosphonate ester. | The phosphonate ester must be fully deprotonated to form the reactive ylide. |
| Low Reactivity of the Aldehyde | Ensure the purity of methyl 4-formylbenzoate. Aldehydes can be prone to oxidation. | The HWE reaction is a nucleophilic addition of the ylide to the carbonyl carbon of the aldehyde.[4] |
| Unfavorable Reaction Conditions | Optimize the reaction temperature and solvent. THF and DME are common solvents. | The reaction rate and selectivity can be highly dependent on the reaction conditions. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the phosphonate ylide. | Ensures complete consumption of the limiting aldehyde. |
Issue 2: Incomplete Reduction of the Acrylate Intermediate
| Potential Cause | Troubleshooting Suggestion | Relevant Principles |
| Inactive Catalyst | Use a fresh, active hydrogenation catalyst (e.g., Pd/C). Ensure the catalyst is not poisoned. | Catalytic hydrogenation requires an active catalyst surface for the reaction to proceed. |
| Insufficient Hydrogen Pressure | Ensure the reaction is performed under an adequate pressure of hydrogen gas. | The rate of hydrogenation is often dependent on the hydrogen pressure. |
| Incomplete Reaction | Monitor the reaction by TLC or GC to ensure it has gone to completion. Increase reaction time or temperature if necessary. | The reduction of the carbon-carbon double bond may require extended reaction times. |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol is a representative procedure based on the principles of the malonic ester synthesis.[1][2][3]
-
Preparation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.1 equivalents) in absolute ethanol. To this solution, add sodium ethoxide (1.0 equivalent) and stir until a clear solution is obtained.
-
Alkylation: To the stirred solution of the enolate, add a solution of methyl 4-(bromomethyl)benzoate (1.0 equivalent) in absolute ethanol dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Hydrolysis and Decarboxylation: After cooling to room temperature, add a solution of sodium hydroxide (3.0 equivalents) in water. Heat the mixture to reflux for another 2-3 hours to ensure complete hydrolysis of the esters. Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation.
-
Workup and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
This protocol outlines a two-step synthesis via an acrylate intermediate.[4][5]
Step 1: Synthesis of methyl 3-(4-(methoxycarbonyl)phenyl)acrylate
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Olefination: Cool the ylide solution back to 0 °C and add a solution of methyl 4-formylbenzoate (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Hydrogenation: Dissolve the purified methyl 3-(4-(methoxycarbonyl)phenyl)acrylate from Step 1 in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: HWE Reaction & Reduction |
| Starting Materials | Diethyl malonate, Methyl 4-(bromomethyl)benzoate | Triethyl phosphonoacetate, Methyl 4-formylbenzoate |
| Key Intermediates | Diethyl 2-(4-(methoxycarbonyl)benzyl)malonate | Methyl 3-(4-(methoxycarbonyl)phenyl)acrylate |
| Number of Steps | One-pot (three tandem reactions) | Two distinct synthetic steps |
| Typical Reagents | Sodium ethoxide, NaOH, HCl | Sodium hydride, Triethyl phosphonoacetate, Pd/C, H2 |
| Potential Side Reactions | Dialkylation, incomplete hydrolysis/decarboxylation | Formation of Z-isomer, incomplete reduction |
| Purification | Recrystallization | Column chromatography and recrystallization |
Mandatory Visualization
References
- 1. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-[4-(methoxycarbonyl)phenyl]propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-[4-(methoxycarbonyl)phenyl]propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding p-toluic acid derivative, and byproducts from the synthesis. If the synthesis involves the hydrolysis of a diester precursor, the corresponding dimethyl ester or the dicarboxylic acid could be present. Specifically, potential impurities might include 4-(2-carboxyethyl)benzoic acid.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective and commonly used purification techniques for this compound, a solid organic compound, are recrystallization and column chromatography. Acid-base extraction can also be employed as a preliminary purification step to remove neutral or basic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the final product can be effectively determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any residual solvents or impurities.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is typically a white to off-white solid.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The crude material has a high level of impurities, lowering the melting point. The cooling process is too rapid. The chosen solvent is not optimal. | 1. Attempt to purify the crude material first by another method, such as column chromatography or acid-base extraction. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try a different solvent or a solvent mixture. Good starting points for aromatic acids include ethanol/water or ethyl acetate/hexane mixtures.[2][3][4] |
| Low recovery of purified product | Too much solvent was used during dissolution. The compound is significantly soluble in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product completely. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. Pre-heat the filtration apparatus (funnel and filter flask) before hot filtration. |
| Product is still impure after recrystallization | The impurity has similar solubility characteristics to the product in the chosen solvent. The impurity co-crystallizes with the product. | 1. Select a different recrystallization solvent or solvent system. 2. Perform a second recrystallization. 3. Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities | The eluent (solvent system) is not optimal. The column is overloaded with the crude sample. The column was not packed properly. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. For acidic compounds on silica gel, adding a small amount of acetic acid to the eluent can improve peak shape. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly without any cracks or channels. |
| Product elutes too quickly or too slowly | The eluent is too polar or not polar enough. | 1. Adjust the polarity of the eluent. For normal phase silica gel chromatography, increasing the polarity (e.g., adding more ethyl acetate to a hexane/ethyl acetate mixture) will make the compound elute faster. Decreasing the polarity will slow it down. |
| Streaking or tailing of the product band | The compound is interacting too strongly with the stationary phase (silica gel). The sample was not loaded in a concentrated band. | 1. Add a small amount of a modifier to the eluent, such as acetic acid, to reduce strong interactions with the silica. 2. Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is often effective. For this compound, an ethanol/water or ethyl acetate/hexane system is a good starting point.[2][4]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: If using a solvent pair, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature.
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Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Protocol 2: Column Chromatography of Crude this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
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Solvents for eluent (e.g., Hexane, Ethyl Acetate, Acetic Acid)
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Chromatography column
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Collection tubes
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TLC plates and chamber
Methodology:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system that provides good separation of the desired product from impurities. A good starting point is a mixture of hexane and ethyl acetate. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve the peak shape of the acidic product.
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Column Packing: Pack a chromatography column with silica gel using either the "dry packing" or "wet packing" method. Ensure the silica gel bed is uniform and free of cracks.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica with the adsorbed sample onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions that contain the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Potential Recrystallization Solvent Systems
| Solvent System | "Good" Solvent | "Poor" Solvent | Notes |
| Ethanol/Water | Ethanol | Water | A common choice for moderately polar organic acids.[3] |
| Ethyl Acetate/Hexane | Ethyl Acetate | Hexane | Effective for compounds with intermediate polarity.[2] |
| Toluene | Toluene | - | Can be used as a single solvent for some aromatic compounds. |
| Acetone/Water | Acetone | Water | Another viable option for recrystallization.[4] |
Table 2: Estimated Purification Outcomes
| Purification Method | Expected Yield | Expected Purity |
| Recrystallization (single) | 60-85% | >98% |
| Column Chromatography | 50-80% | >99% |
| Recrystallization (double) | 40-70% | >99.5% |
Note: Yields are highly dependent on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: Experimental workflows for the purification of crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
troubleshooting side reactions in 3-[4-(methoxycarbonyl)phenyl]propanoic acid synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on two common synthetic routes: the Heck reaction and the hydrogenation of a cinnamic acid precursor.
| Problem ID | Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| HR-01 | Low or No Conversion in Heck Reaction | - Inactive catalyst- Poor quality of reagents or solvents- Incorrect reaction temperature- Inappropriate base or ligand | - Activate the palladium catalyst before use.- Ensure all reagents and solvents are pure and anhydrous.- Optimize the reaction temperature; sometimes higher temperatures are necessary.- Screen different bases (e.g., triethylamine, potassium carbonate) and phosphine ligands. |
| HR-02 | Formation of Significant Side Products in Heck Reaction | - Homocoupling of the aryl halide- Isomerization of the double bond- Reduction of the double bond | - Use a higher ratio of the alkene to the aryl halide.- Adjust the ligand-to-palladium ratio.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions. |
| HR-03 | Difficulty in Product Purification (Heck Reaction) | - Residual palladium catalyst- Contamination with starting materials or side products | - Use appropriate filtration techniques (e.g., celite) to remove the catalyst.- Employ column chromatography with a suitable solvent system for purification.- Recrystallization can be an effective final purification step. |
| HY-01 | Incomplete Hydrogenation | - Inactive catalyst (e.g., Pd/C)- Insufficient hydrogen pressure- Poor solvent choice | - Use a fresh, high-quality catalyst.- Increase the hydrogen pressure within safe limits for the equipment.- Ensure the solvent is appropriate for the reaction and can dissolve the starting material. Methanol or ethanol are common choices. |
| HY-02 | Reduction of the Aromatic Ring or Ester Group | - Overly harsh reaction conditions (high temperature or pressure)- Highly active catalyst | - Reduce the reaction temperature and pressure.- Use a less active catalyst or decrease the catalyst loading.- Monitor the reaction closely to stop it once the desired double bond is reduced. |
| GEN-01 | Hydrolysis of the Methyl Ester | - Presence of water in the reaction mixture, especially under basic or acidic conditions | - Use anhydrous solvents and reagents.- If hydrolysis occurs, the resulting carboxylic acid can be re-esterified as a separate step. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic strategies are the Heck reaction and the hydrogenation of a cinnamic acid derivative. The Heck reaction typically involves coupling methyl 4-halobenzoate with an acrylate, followed by hydrolysis and reduction. The hydrogenation route starts with a substituted cinnamic acid, which is then reduced to the corresponding propanoic acid.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What are the expected spectroscopic signatures for this compound?
A3: In ¹H NMR spectroscopy, you should expect to see signals corresponding to the aromatic protons, the two methylene groups of the propanoic acid chain, and the methyl group of the ester. The carboxylic acid proton may appear as a broad singlet. In IR spectroscopy, characteristic peaks for the C=O stretching of the carboxylic acid and the ester will be present.
Q4: What is the best way to purify the final product?
A4: Purification strategies depend on the impurities present. Column chromatography is often effective for removing side products and unreacted starting materials. Recrystallization from a suitable solvent system can be used to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis via Heck Reaction and Subsequent Reduction
This protocol is a representative example and may require optimization.
Step 1: Heck Reaction
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To a reaction vessel, add methyl 4-bromobenzoate (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (2 equivalents) in a suitable solvent such as acetonitrile.
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Purge the vessel with an inert gas (e.g., argon or nitrogen).
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Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC).
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Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
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Purify the resulting cinnamic acid derivative by column chromatography or recrystallization.
Step 2: Hydrogenation
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Dissolve the purified cinnamic acid derivative from Step 1 in a suitable solvent like methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
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Filter the mixture through celite to remove the Pd/C catalyst and concentrate the solvent to obtain the crude product.
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Purify the product by recrystallization.
Visualizations
optimization of reaction conditions for 3-[4-(methoxycarbonyl)phenyl]propanoic acid esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 3-[4-(methoxycarbonyl)phenyl]propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of this compound?
A1: The most common methods for this esterification are the Fischer-Speier Esterification, Steglich Esterification, and using dehydrating agents like dicyclohexylcarbodiimide (DCC). Fischer esterification involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2][3] Steglich esterification is a milder method that uses a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5][6]
Q2: How do I choose the right esterification method for my experiment?
A2: The choice of method depends on the scale of your reaction, the sensitivity of your starting material to strong acids and heat, and the desired purity of the final product.
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Fischer Esterification: Suitable for large-scale synthesis where the starting material is not sensitive to strong acids and high temperatures. It is a cost-effective method but is a reversible reaction.[2][7]
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Steglich Esterification: Ideal for small-scale reactions and for substrates that are sensitive to harsh conditions.[5][6] It generally provides high yields under mild conditions, but the reagents are more expensive.[4]
Q3: What are the potential side reactions during the esterification of this compound?
A3: Potential side reactions can vary based on the chosen method.
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Fischer Esterification: The strong acid catalyst can lead to the formation of ethers from the alcohol. The presence of water can also cause the reverse reaction, the hydrolysis of the ester, to occur.[8]
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Steglich Esterification: A common side reaction is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate. This byproduct can be difficult to remove.[8]
Q4: How can I monitor the progress of the esterification reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[4][8] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the recommended purification methods for the resulting ester?
A5: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, catalyst, and byproducts. A typical workup involves:
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Neutralizing the excess acid with a base like sodium bicarbonate solution.[7]
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Extracting the ester into an organic solvent.
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Washing the organic layer with brine.
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Drying the organic layer over an anhydrous salt like sodium sulfate.
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Removing the solvent under reduced pressure.[7]
For higher purity, column chromatography or distillation can be employed.[6][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Reversible reaction equilibrium (Fischer) | Use a large excess of the alcohol to shift the equilibrium towards the product.[2] Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][2][6][7] |
| Insufficient catalyst | Ensure an adequate amount of the acid catalyst (for Fischer esterification) or coupling agents (for Steglich esterification) is used.[7] |
| Low reaction temperature | Increase the reaction temperature to improve the reaction rate, but avoid excessively high temperatures that could lead to side reactions.[1][7] |
| Presence of water in reactants | Use anhydrous solvents and reactants to prevent the reverse hydrolysis reaction. |
| Incomplete reaction | Extend the reaction time and continue monitoring by TLC until the starting material is consumed.[7] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step |
| Ether formation (Fischer) | Use milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.[8] |
| N-acylurea formation (Steglich) | Add a catalytic amount of DMAP to act as an acyl transfer agent and suppress the formation of the N-acylurea byproduct.[8] |
| Dark brown or black reaction mixture | This may indicate decomposition or polymerization.[7] Use milder reaction conditions, such as a lower temperature or a different catalyst. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Step |
| Difficulty removing dicyclohexylurea (DCU) byproduct (Steglich) | Filter the reaction mixture to remove the precipitated DCU. If some remains dissolved, it can often be removed during silica gel chromatography.[8] |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product loss during extraction | Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. |
Experimental Protocols
Protocol 1: Fischer Esterification
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Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add this compound.
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Reagents: Add a large excess of the desired alcohol (e.g., 10-20 equivalents), which also serves as the solvent. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
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Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
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Monitoring: Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify further by column chromatography if necessary.
Protocol 2: Steglich Esterification
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Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and an anhydrous solvent (e.g., dichloromethane).
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Reagents: Add the desired alcohol (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
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Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
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Extraction: Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification Methods
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst | Concentrated H₂SO₄ | DCC, DMAP |
| Solvent | Excess Alcohol | Anhydrous DCM or THF |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4-12 hours | 2-6 hours |
| Typical Yield | 60-80% | 85-95% |
Table 2: Optimization of Catalyst Loading for Fischer Esterification
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 12 | 65 |
| 5 | 8 | 78 |
| 10 | 6 | 82 |
| 15 | 6 | 82 |
Visualizations
Caption: General experimental workflow for the esterification of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield in esterification.
References
- 1. brainly.com [brainly.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 3-[4-(methoxycarbonyl)phenyl]propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-[4-(methoxycarbonyl)phenyl]propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities largely depend on the synthetic route employed. Based on analogous syntheses, the following are potential impurities:
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From Hydrogenation of a Cinnamate Precursor: If the compound is synthesized by reducing the double bond of a methyl 4-(2-methoxycarbonylvinyl)benzoate precursor, the most common impurity would be the unreacted starting material.
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From Fischer Esterification: If produced via mono-esterification of 4-(2-carboxyethyl)benzoic acid, potential impurities include the unreacted diacid and the corresponding diester.
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From Heck Reaction followed by Hydrogenation: Synthesis of the precursor via a Heck reaction could introduce byproducts such as homocoupled aryl halides.[1]
Q2: My purified product has a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point is a classic indicator of impurities. Even small amounts of residual solvents or synthetic byproducts can disrupt the crystal lattice of the solid, leading to this observation. Further purification by recrystallization or column chromatography is recommended.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Failure to crystallize is a common issue. Here are a few troubleshooting steps:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a seed.
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Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cooling: Ensure the solution is cooled slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out instead of crystallization.[2]
Q4: My compound "oils out" instead of crystallizing. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present. To resolve this, try the following:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional solvent.
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Allow the solution to cool very slowly to encourage crystal formation.
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Consider using a different recrystallization solvent or a solvent pair.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was added).- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration and cool again.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Product "oils out" | - The solution is highly supersaturated.- The boiling point of the solvent is higher than the melting point of the solute.- Significant impurities are present. | - Reheat the solution, add more solvent, and cool slowly.- Choose a solvent with a lower boiling point.- Pre-purify the material using another technique (e.g., column chromatography). |
| Low recovery of purified product | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is hot during filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain | - The colored impurity has similar solubility to the product.- Insufficient or no decolorizing carbon was used. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product.[3] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system (eluent).- Column was overloaded with the sample.- The column was not packed properly (channeling). | - Optimize the eluent system using Thin Layer Chromatography (TLC) first.- Use a larger column or reduce the amount of sample.- Repack the column carefully to ensure a uniform stationary phase. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking or channeling of the silica gel | - The column ran dry.- The packing of the silica gel was not uniform. | - Always keep the silica gel bed covered with solvent.- Ensure the silica gel is packed as a uniform slurry. |
Quantitative Data
The following table summarizes key physical properties and suggested purification parameters. Note that solubility is temperature-dependent.
| Parameter | Value/Solvent System |
| Melting Point | 113-115 °C |
| Appearance | Light yellow solid |
| Molecular Weight | 208.21 g/mol |
| Solubility (Illustrative) | Methanol: SolubleEthyl Acetate: Moderately solubleHexane: Sparingly solubleWater: Insoluble |
| Recrystallization Solvent (Suggested) | Ethyl acetate/Hexane mixture |
| Column Chromatography (Suggested) | Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate gradient |
Experimental Protocols
Protocol 1: Recrystallization using a Solvent Pair (Ethyl Acetate/Hexane)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate in a fume hood.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask.
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Induce Saturation: While the ethyl acetate solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
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Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2][4][5]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Purification by Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to elute the desired compound.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Recrystallization of 3-[4-(methoxycarbonyl)phenyl]propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of 3-[4-(methoxycarbonyl)phenyl]propanoic acid. The information is designed to assist researchers in optimizing their purification procedures to obtain a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | - Insufficient solvent volume.- Inappropriate solvent choice. | - Gradually add more solvent in small increments while heating and stirring.- Select a more suitable solvent or a solvent mixture. Based on its structure, solvents like methanol, ethanol, ethyl acetate, or mixtures with water could be effective.[1] |
| Oiling Out (Formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound (113-115°C).- Solution is supersaturated.- Cooling rate is too rapid. | - Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to the oily mixture to achieve a clear solution, then allow it to cool slowly.- Insulate the flask to ensure a gradual decrease in temperature. |
| No Crystal Formation Upon Cooling | - Too much solvent was used, resulting in a solution that is not saturated.- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound. |
| Low Recovery of Purified Product | - A significant amount of the compound remains dissolved in the mother liquor.- Premature crystallization during hot filtration. | - Cool the filtrate in an ice-water bath to maximize crystal precipitation.- Minimize the volume of cold solvent used to wash the crystals.- Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent cooling and premature crystallization. |
| Discolored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound is a light yellow solid. Can I remove the color during recrystallization?
A2: Yes, the light yellow color suggests the presence of impurities. The addition of a small amount of decolorizing carbon (activated charcoal) to the hot solution before filtration can effectively remove colored impurities. However, be aware that activated carbon can also adsorb some of your product, potentially reducing the overall yield.
Q3: What are the likely impurities in my sample of this compound?
A3: The impurities will depend on the synthetic route used. Common syntheses may involve the oxidation of a corresponding aldehyde or the hydrolysis of a nitrile. Therefore, potential impurities could include unreacted starting materials (e.g., the corresponding aldehyde or nitrile), byproducts of the reaction, or residual solvents. A thorough understanding of the synthetic pathway is crucial for identifying potential contaminants.
Q4: The melting point of my recrystallized product is lower than the reported 113-115°C. What does this indicate?
A4: A depressed and broadened melting point range is a strong indication that your sample is still impure. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a lower melting point. Further recrystallization may be necessary to achieve the desired purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The solvent choice and volumes should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., methanol, ethanol, or ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice-water bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a fluted filter paper, and add a small excess of hot solvent before filtering.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the final product can be assessed by melting point determination.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Large-Scale Synthesis of 3-[4-(Methoxycarbonyl)phenyl]propanoic Acid
Welcome to the technical support center for the large-scale synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important intermediate.
Synthetic Pathway Overview
The large-scale synthesis of this compound typically proceeds through a three-step sequence starting from toluene and succinic anhydride. The key stages are:
-
Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(4-methylbenzoyl)propanoic acid.
-
Clemmensen Reduction: The ketone in 4-(4-methylbenzoyl)propanoic acid is reduced to a methylene group to yield 4-(4-methylphenyl)butanoic acid.
-
Oxidation and Esterification: The methyl group on the aromatic ring is oxidized to a carboxylic acid, followed by esterification of the newly formed carboxylic acid with methanol to produce the final product, this compound.
This guide will address challenges and troubleshooting for each of these critical steps.
Troubleshooting Guides and FAQs
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
Frequently Asked Questions:
-
Q1: What is the optimal ratio of reactants and catalyst for the Friedel-Crafts acylation step?
-
A1: For the acylation of toluene with succinic anhydride, a molar ratio of toluene:succinic anhydride:Lewis acid catalyst (e.g., AlCl₃) is typically in the range of 1:1:1.1 to 1:1:1.5. An excess of the catalyst is often used to ensure complete reaction as the product can form a complex with the catalyst.
-
-
Q2: What are the common side products in this Friedel-Crafts acylation?
-
A2: Common side products can include polysubstituted products where more than one acyl group is added to the toluene ring, and isomers of the desired product. The use of a stoichiometric amount of the Lewis acid can sometimes lead to the formation of unexpected by-products.[1]
-
-
Q3: How can I minimize the formation of side products?
-
A3: To minimize side products, it is crucial to control the reaction temperature, typically keeping it low initially and then gradually warming. Slow, controlled addition of the reactants is also important. Using a less reactive solvent can sometimes improve selectivity.
-
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst (due to moisture). | Ensure all reagents and glassware are thoroughly dried. Use freshly opened or properly stored anhydrous Lewis acid. |
| Deactivated aromatic ring. | Toluene is generally reactive enough, but ensure the starting material is pure. | |
| Insufficient catalyst. | In acylations, the catalyst can complex with the product. Use at least a stoichiometric amount, and consider a slight excess. | |
| Formation of multiple products | High reaction temperature. | Maintain a low temperature (e.g., 0-5 °C) during the initial addition of reactants. |
| Incorrect stoichiometry. | Carefully control the molar ratios of reactants and catalyst. | |
| Difficult workup | Emulsion formation during quenching. | Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated HCl with vigorous stirring. |
Experimental Protocol: Friedel-Crafts Acylation of Toluene
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge toluene and cool to 0-5 °C.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled toluene while maintaining the temperature below 10 °C.
-
Succinic Anhydride Addition: Add succinic anhydride portion-wise to the stirred suspension, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by HPLC or TLC).
-
Workup: Carefully quench the reaction by slowly transferring the mixture to a vessel containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Clemmensen Reduction of 4-(4-methylbenzoyl)propanoic acid
Frequently Asked Questions:
-
Q1: Why is the Clemmensen reduction preferred for this step?
-
Q2: What are the main challenges of the Clemmensen reduction on a large scale?
-
A2: The reaction requires strongly acidic conditions (concentrated HCl), which can be corrosive to standard equipment.[2] The heterogeneous nature of the reaction (solid zinc amalgam in a liquid) can also present mixing and heat transfer challenges on a large scale.
-
-
Q3: Are there any functional groups that are not compatible with the Clemmensen reduction?
-
A3: Yes, the substrate must be stable to strongly acidic conditions. Acid-sensitive groups may react or be cleaved under these conditions.[2]
-
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficiently activated zinc. | Ensure the zinc amalgam is freshly prepared and properly activated. |
| Poor mixing. | Use efficient mechanical stirring to ensure good contact between the zinc amalgam and the reactant. | |
| Formation of by-products | Side reactions due to prolonged heating. | Monitor the reaction closely and stop it once the starting material is consumed. |
| Substrate degradation. | If the substrate is acid-sensitive, consider alternative reduction methods like the Wolff-Kishner reduction (under basic conditions). |
Experimental Protocol: Clemmensen Reduction
-
Zinc Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride.
-
Reaction Setup: In a reactor suitable for corrosive reagents, charge the zinc amalgam, concentrated hydrochloric acid, and water.
-
Substrate Addition: Add the 4-(4-methylbenzoyl)propanoic acid to the reactor.
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by HPLC or TLC.
-
Workup: After cooling, decant the aqueous layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. The crude product can be purified further if necessary.
Step 3: Oxidation and Fischer Esterification
Frequently Asked Questions:
-
Q1: What are the challenges of the final oxidation and esterification steps?
-
A1: The oxidation of the benzylic methyl group requires a strong oxidizing agent, and controlling the reaction to avoid over-oxidation or side reactions can be challenging. The subsequent esterification is an equilibrium reaction, so driving it to completion is a key challenge.
-
-
Q2: How can the Fischer esterification be driven to completion on a large scale?
-
A2: To drive the equilibrium towards the product, a large excess of methanol can be used. Alternatively, the water formed during the reaction can be removed, for example, by azeotropic distillation.[3]
-
-
Q3: What are common impurities in the final product?
-
A3: Impurities can include unreacted starting material, the di-acid if esterification is incomplete, and by-products from the oxidation step.
-
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Incomplete esterification | Equilibrium not shifted sufficiently. | Use a larger excess of methanol or implement a method for water removal. |
| Insufficient catalyst. | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used. | |
| Low purity of final product | Incomplete oxidation. | Optimize oxidation conditions (reagent, temperature, time) to ensure full conversion of the methyl group. |
| Inefficient purification. | Employ appropriate purification techniques such as recrystallization or column chromatography. |
Experimental Protocol: Oxidation and Esterification
-
Oxidation: The 4-(4-methylphenyl)butanoic acid is oxidized using a suitable oxidizing agent (e.g., potassium permanganate or nitric acid) under controlled temperature and pH conditions to form 4-(2-carboxyethyl)benzoic acid.
-
Isolation of Di-acid: After the oxidation is complete, the di-acid intermediate is isolated and purified.
-
Esterification Setup: In a reactor, dissolve the di-acid in a large excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux for several hours until the reaction reaches completion (monitored by HPLC or TLC).
-
Workup: Cool the reaction mixture and neutralize the acid catalyst.
-
Purification: Remove the excess methanol by distillation. The crude product can be purified by extraction and recrystallization to yield this compound.
Quantitative Data Summary
| Parameter | Friedel-Crafts Acylation | Clemmensen Reduction | Oxidation & Esterification |
| Typical Yield | 85-95% | 70-85% | 80-90% (for esterification) |
| Key Reagents | Toluene, Succinic Anhydride, AlCl₃ | Zinc Amalgam, Conc. HCl | Oxidizing Agent, Methanol, H₂SO₄ |
| Typical Temperature | 0 °C to RT | Reflux | Varies (Oxidation), Reflux (Esterification) |
| Common Byproducts | Isomers, Polysubstituted products | Rearrangement products (rare) | Over-oxidation products, Di-acid |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified professionals in appropriate laboratory or manufacturing facilities, with all necessary safety precautions in place.
References
preventing decomposition of 3-[4-(methoxycarbonyl)phenyl]propanoic acid during reactions
Welcome to the technical support center for 3-[4-(methoxycarbonyl)phenyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this versatile building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways for this compound are:
-
Hydrolysis of the methyl ester: This occurs under acidic or basic conditions, yielding 4-(2-carboxyethyl)benzoic acid.
-
Decarboxylation of the propanoic acid side chain: This typically requires elevated temperatures and may be catalyzed by acids or transition metals, resulting in methyl 4-ethylbenzoate.
Q2: At what temperature does this compound start to decompose?
A2: While simple 3-phenylpropanoic acid is relatively stable to heat, the presence of the methoxycarbonyl group can influence its thermal stability. Aromatic carboxylic acids generally exhibit greater stability than their aliphatic counterparts. For instance, benzoic acid shows negligible degradation after one hour at 350°C.[1] However, decarboxylation can be a concern at elevated temperatures, often catalyzed by trace impurities or reaction conditions. It is advisable to keep reaction temperatures as low as feasible to minimize the risk of thermal decomposition.
Q3: Is the methyl ester group sensitive to cleavage during standard reactions?
A3: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions, particularly with strong bases like sodium hydroxide or lithium hydroxide, will readily saponify the ester to the corresponding carboxylate salt. Acid-catalyzed hydrolysis can also occur, especially in the presence of water and a strong acid catalyst at elevated temperatures.
Q4: Can I perform an amide coupling with the carboxylic acid moiety without affecting the methyl ester?
A4: Yes, it is possible to selectively react the carboxylic acid in the presence of the methyl ester. Standard amide coupling reagents like DCC, EDC, and HATU can be employed.[2][3] However, it is crucial to control the reaction conditions, particularly to avoid basic conditions that could hydrolyze the ester. The use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is recommended over stronger, nucleophilic bases.
Q5: How can I monitor the stability of this compound during my reaction?
A5: The stability can be monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): To quickly check for the appearance of new, more polar (diacid) or less polar (decarboxylated product) spots compared to the starting material.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the starting material and detect the formation of decomposition products.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester singlet (around 3.9 ppm) or changes in the aromatic and aliphatic protons that would indicate hydrolysis or decarboxylation.[8][9][10][11]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Problem 1: Low yield of the desired product and formation of a more polar byproduct.
-
Possible Cause: Hydrolysis of the methyl ester to the corresponding diacid, 4-(2-carboxyethyl)benzoic acid. This is likely if the reaction was performed under basic or strongly acidic conditions in the presence of water.
-
Troubleshooting Steps:
-
Reaction Condition Analysis: Review your reaction protocol. Were strong bases (e.g., NaOH, KOH, LiOH) or strong acids with water used?
-
pH Control: If possible, maintain a neutral or slightly acidic pH. For amide couplings, use a non-nucleophilic organic base like DIPEA instead of inorganic bases.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize water-driven hydrolysis.
-
Protecting Groups: If harsh conditions are unavoidable, consider protecting the carboxylic acid as a more robust ester (e.g., a t-butyl ester) that can be selectively cleaved later.
-
Product Identification: Isolate the byproduct and characterize it by NMR or Mass Spectrometry to confirm if it is the diacid. The ¹H NMR spectrum of the diacid would lack the methyl ester singlet and may show a downfield shift of the aromatic protons.
-
Problem 2: Formation of a less polar byproduct and gas evolution observed.
-
Possible Cause: Decarboxylation of the propanoic acid side chain to form methyl 4-ethylbenzoate. This can be triggered by high temperatures, particularly in the presence of acid or metal catalysts.
-
Troubleshooting Steps:
-
Temperature Control: Reduce the reaction temperature. If the reaction requires heat, determine the minimum temperature necessary for the desired transformation.
-
Catalyst Screening: If a metal catalyst is used, screen for alternatives that are less prone to promoting decarboxylation at the required temperature.
-
Solvent Choice: Consider using a higher-boiling solvent that allows for reflux at a lower temperature if the reaction is being run neat or in a low-boiling solvent.
-
Product Identification: Analyze the byproduct by GC-MS or NMR to confirm the structure of methyl 4-ethylbenzoate. The ¹H NMR would show a characteristic ethyl group signal (a quartet and a triplet) and the absence of the propanoic acid methylene protons.
-
Problem 3: Complex mixture of products with no clear major component.
-
Possible Cause: A combination of ester hydrolysis, decarboxylation, and potentially other side reactions. This can occur under harsh reaction conditions (e.g., high temperature in the presence of strong acid or base).
-
Troubleshooting Steps:
-
Reaction Simplification: If possible, break down the transformation into multiple steps with milder conditions for each.
-
Protecting Group Strategy: This is a strong indication that a protecting group strategy is necessary. Protect either the carboxylic acid or the ester, or both, depending on the required reaction sequence.
-
Systematic Condition Screening: Perform a design of experiments (DoE) or a systematic screen of reaction parameters (temperature, solvent, base/acid, catalyst) on a small scale to identify conditions that favor the desired product.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is designed to minimize the decomposition of this compound during amide bond formation.
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (N₂ or Ar).
-
Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Decomposition by HPLC
This method can be adapted to monitor the purity of this compound and detect its primary decomposition products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order:
-
4-(2-Carboxyethyl)benzoic acid (most polar).
-
This compound.
-
Methyl 4-ethylbenzoate (least polar).
-
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Expected Polarity | Potential Analytical Signal (¹H NMR) |
| This compound | 208.21 | Intermediate | Methyl ester singlet (~3.9 ppm), two triplets for the propanoic acid chain (~2.7 and ~3.0 ppm) |
| 4-(2-Carboxyethyl)benzoic acid | 194.18 | High | Absence of the methyl ester singlet, two carboxylic acid protons (broad singlet >10 ppm) |
| Methyl 4-ethylbenzoate | 164.20 | Low | Ethyl group quartet (~2.7 ppm) and triplet (~1.2 ppm), absence of propanoic acid signals |
Visualizations
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting unexpected reaction outcomes.
Decomposition Pathways
Caption: Primary decomposition routes for the target molecule.
References
- 1. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. public.pensoft.net [public.pensoft.net]
- 8. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]
- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 3-Phenylpropionic acid(501-52-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimizing Catalyst Loading for 3-[4-(methoxycarbonyl)phenyl]propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing catalyst loading and other key reaction parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki-Miyaura coupling.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned by impurities. The formation of palladium black is a common indicator of catalyst decomposition. | - Use a fresh batch of palladium catalyst and phosphine ligand. - Ensure all reagents and solvents are pure and anhydrous (if required by the protocol). - Rigorously degas the solvent and reaction mixture to prevent catalyst oxidation. |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base and solvent can significantly lower the yield. | - Optimize the reaction temperature; too high can lead to catalyst decomposition, while too low can result in a sluggish reaction. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) as their strength and solubility are critical. - Choose an appropriate solvent. Polar aprotic solvents like DMF or NMP are often effective. | |
| Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in cross-coupling reactions. | - For less reactive aryl halides, consider using more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). - If using a Heck reaction with an acrylic acid derivative, ensure the alkene is sufficiently activated. | |
| Significant Side Product Formation | Homocoupling: The coupling of two aryl halide molecules or two boronic acid/ester molecules can be a major side reaction. | - This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain a strictly inert atmosphere (Argon or Nitrogen).[1] - Lowering the reaction temperature can sometimes suppress homocoupling. |
| Protodeboronation (in Suzuki Coupling): The boronic acid/ester group is replaced by a hydrogen atom. | - This is more common with electron-deficient boronic acids.[1] Using a more stable boronic ester (e.g., pinacol ester) is recommended. - Ensure the base is not overly strong or the reaction time excessively long. | |
| Alkene Isomerization (in Heck Reaction): The double bond in the product may isomerize. | - This can be minimized by using a less polar solvent or by adding a halide salt like LiCl to the reaction mixture. | |
| Reaction Fails to Reach Completion | Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion in a reasonable time. | - While low catalyst loading is desirable for cost-effectiveness, it may require longer reaction times or higher temperatures. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%). |
| Incorrect Ligand-to-Palladium Ratio: An improper ratio can lead to an unstable or unreactive catalyst. | - For monodentate phosphine ligands, a 2:1 ratio to palladium is a good starting point. Too much ligand can inhibit the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most plausible synthetic routes involve palladium-catalyzed cross-coupling reactions. The two primary methods are the Heck reaction and the Suzuki-Miyaura coupling.
-
Heck Reaction: This would typically involve the coupling of an aryl halide, such as methyl 4-bromobenzoate, with an acrylic acid derivative.
-
Suzuki-Miyaura Coupling: This would involve the reaction of an arylboronic acid or ester, like methyl 4-boronobenzoate, with a 3-halopropanoic acid derivative.
Q2: How does palladium catalyst loading affect the reaction outcome?
A2: Catalyst loading is a critical parameter that influences reaction rate, yield, and cost. Lowering the catalyst loading is economically and environmentally beneficial but may lead to longer reaction times or incomplete conversion. Conversely, excessively high catalyst loading can sometimes lead to the formation of inactive palladium nanoparticles and may not improve the yield. It is crucial to find the optimal loading for your specific substrates and conditions through screening.
Q3: My Heck reaction is not working with methyl 4-chlorobenzoate. What should I do?
A3: Aryl chlorides are known to be less reactive in Heck couplings compared to aryl bromides and iodides. To improve reactivity, you may need to use a more specialized and highly active catalyst system, often employing bulky, electron-donating phosphine ligands. Alternatively, consider converting the aryl chloride to the more reactive aryl bromide or iodide via a Finkelstein reaction.
Q4: I am observing palladium black in my reaction mixture. What does this mean and how can I prevent it?
A4: The formation of palladium black indicates the precipitation of palladium metal, which means your catalyst is decomposing and losing its catalytic activity. This can be caused by excessive heat, the presence of oxygen, or an inappropriate ligand-to-palladium ratio. To prevent this, try lowering the reaction temperature, ensure your reaction setup is under a strictly inert atmosphere, and optimize the ligand concentration.
Q5: What is the role of the base in these cross-coupling reactions?
A5: The base plays a crucial role in the catalytic cycle. In the Heck reaction, it neutralizes the hydrogen halide (HX) that is formed. In the Suzuki-Miyaura coupling, the base is required to activate the organoboron compound for the transmetalation step. The choice of base is critical, as its strength and solubility can significantly impact the reaction's success.
Data Presentation
The following tables provide representative data on the effect of catalyst loading for analogous Heck and Suzuki-Miyaura reactions. These values should be used as a starting point for optimization.
Table 1: Effect of Palladium Catalyst Loading on a Representative Heck Reaction
| Catalyst Loading (mol%) | Approximate Yield (%) | Approximate Reaction Time (hours) | Notes |
| 0.1 | 75-85 | 18-24 | Economical, but may require extended reaction times. |
| 0.5 | 85-95 | 6-10 | A good balance between efficiency and cost for many systems. |
| 1.0 | >95 | 2-4 | Often used for difficult substrates or to ensure complete conversion. |
| 2.0 | >95 | 1-3 | Higher loading may not significantly improve yield but reduces reaction time. |
Table 2: Effect of Palladium Catalyst Loading on a Representative Suzuki-Miyaura Reaction
| Catalyst Loading (mol%) | Approximate Yield (%) | Approximate Reaction Time (hours) | Notes |
| 0.1 | 70-85 | 12-24 | Economical but may require longer reaction times or higher temperatures.[2] |
| 0.5 | 85-95 | 4-8 | A good starting point for many reactions, balancing efficiency and cost.[2] |
| 1.0 | >95 | 2-5 | Ensures high conversion for a broad range of substrates. |
| 2.0 | >95 | 1-3 | May be necessary for challenging couplings, such as those with sterically hindered substrates. |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of this compound via Heck and Suzuki-Miyaura couplings. Note: These are generalized protocols and may require optimization for specific experimental setups.
Method 1: Heck Reaction
This protocol describes the coupling of methyl 4-bromobenzoate with acrylic acid.
Materials:
-
Methyl 4-bromobenzoate
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Add methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv) and anhydrous, degassed DMF (5 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add acrylic acid (1.5 mmol, 1.5 equiv) followed by triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
The filtrate is then subjected to a standard aqueous workup and purification by column chromatography or recrystallization to yield the desired product.
Method 2: Suzuki-Miyaura Coupling
This protocol outlines the coupling of methyl 4-iodobenzoate with a suitable 3-boronopropanoic acid derivative.
Materials:
-
Methyl 4-iodobenzoate
-
3-(dihydroxyboryl)propanoic acid or its pinacol ester derivative
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Degassed solvent system (e.g., 4:1 Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add methyl 4-iodobenzoate (1.0 mmol, 1.0 equiv), the boronic acid derivative (1.2 equiv), and finely powdered potassium carbonate (3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically involving dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the Heck reaction synthesis.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two primary routes are the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling. A more traditional, though less common, approach is the hydrogenation of a corresponding cinnamic acid derivative.
Q2: My reaction yield is consistently low. What are the first things I should check?
A2: Low yields in cross-coupling reactions can stem from several factors. Initial checks should include:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as the palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[1]
-
Reagent Quality: Verify the purity and integrity of your reagents. Palladium catalysts can degrade, and phosphine ligands are susceptible to oxidation.[1] Solvents should be anhydrous and degassed.
-
Base Purity: The purity of the base is crucial for the reaction's success.
-
Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature. While higher temperatures can increase the reaction rate, excessive heat may lead to catalyst decomposition.[1]
Q3: I am observing the formation of a black precipitate in my reaction. What does this indicate?
A3: The appearance of a black precipitate is a strong indication of palladium catalyst decomposition into palladium black, which is catalytically inactive. This is a common reason for stalled reactions and low conversion rates. This can be caused by the presence of oxygen, excessively high temperatures, or an incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species.
Q4: Can the methoxycarbonyl group be hydrolyzed during the synthesis?
A4: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in these synthetic routes.[2][3][4] Basic conditions, particularly with strong bases like sodium hydroxide at elevated temperatures, will readily hydrolyze the ester to the corresponding carboxylate salt.[3][5] Acid-catalyzed hydrolysis can also occur, especially in the presence of water and strong acids.[3] Careful selection of the base and reaction conditions is critical to avoid this unwanted side reaction.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of starting materials (e.g., methyl 4-bromobenzoate).
-
Presence of significant amounts of starting materials in the final product mixture.
-
Formation of homocoupled byproducts.[6]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Protodeboronation of the Boronic Acid/Ester | This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom. To mitigate this, consider using milder bases such as K₃PO₄ or Cs₂CO₃.[1] Alternatively, using more stable boron reagents like pinacol esters or MIDA boronates can be beneficial as they release the boronic acid slowly into the reaction.[1] |
| Catalyst Inactivity | Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere.[1] Screen different palladium catalysts and ligands; for electron-rich aryl bromides, ligands like SPhos or XPhos can be effective.[6] |
| Suboptimal Base | The choice of base is critical. If using a carbonate base like K₂CO₃, ensure it is finely powdered and dry. For base-sensitive substrates, weaker bases like K₃PO₄ may be preferable.[7] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1] |
Issue 2: Poor Performance in Mizoroki-Heck Reaction
Symptoms:
-
Low to no product formation.
-
Formation of palladium black.
-
Isomerization of the alkene product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | The formation of palladium black indicates catalyst deactivation. This can be minimized by ensuring a strictly inert atmosphere, using an appropriate solvent (e.g., DMF, NMP), and avoiding excessively high temperatures.[8] |
| Incorrect Ligand or Ligand:Metal Ratio | The choice of phosphine ligand is crucial. For aryl bromides, electron-rich and bulky phosphines often yield good results. A common starting point for the ligand-to-palladium ratio is 2:1 for monodentate ligands. |
| Inefficient Reduction of Pd(II) Precatalyst | If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species is essential. The presence of a phosphine ligand can facilitate this reduction. |
| Alkene Isomerization | The palladium-hydride intermediate in the catalytic cycle can cause isomerization of the double bond. This can be suppressed by using less polar solvents or adding a halide salt like LiCl. |
Issue 3: Unwanted Hydrolysis of the Methoxycarbonyl Group
Symptoms:
-
Presence of 3-(4-carboxyphenyl)propanoic acid in the product mixture.
-
Difficulty in isolating the desired methyl ester product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Strongly Basic Conditions | The use of strong bases like NaOH or KOH, especially with heating, will lead to saponification.[3][5] Opt for milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] |
| Presence of Water in the Reaction | Water is required for hydrolysis. While some Suzuki protocols use aqueous bases, minimizing the water content or using anhydrous conditions can prevent ester cleavage.[1] |
| Acidic Work-up | A strongly acidic work-up can also lead to hydrolysis.[3] Use a buffered or mildly acidic solution for the work-up if possible. |
| Prolonged Reaction Times at High Temperatures | Even with milder bases, prolonged heating can promote hydrolysis. Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of methyl 4-bromobenzoate with a suitable 3-boronopropanoic acid derivative.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add methyl 4-bromobenzoate (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water).[1] Purge the solution with argon for 10-15 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if required).
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Representative Protocol for Mizoroki-Heck Reaction
This protocol outlines a general procedure for the reaction between methyl 4-iodobenzoate and an acrylic acid derivative.
-
Reaction Setup: To a Schlenk tube, add methyl 4-iodobenzoate (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF) and a base (e.g., Et₃N, 2.0 mmol).
-
Reaction Execution: Seal the tube and heat the mixture to 80-120 °C.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture, dilute it with a suitable organic solvent, and filter to remove any solids. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 16 | 92 |
| 3 | 4-Bromobenzoic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | - | Na₂CO₃ (2.4) | H₂O/MeOH (3:1) | RT | 2 | >98 |
| 4 | Phenyl bromide | M-f-MWCNTs@chitosan-NHC-Pd (0.1) | - | K₂CO₃ | EtOH/H₂O | 80 | 3 | High |
Data adapted from various sources for illustrative purposes.[9][10][11]
Table 2: Conditions for Heck Reaction of Iodobenzene with Methyl Acrylate
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd/C | Et₃N / Na₂CO₃ | NMP | 140 | - | High |
| 2 | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | 12 | High |
Data adapted from various sources for illustrative purposes.[12][13][14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Characterization of 3-[4-(methoxycarbonyl)phenyl]propanoic Acid: A Comparative Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 3-[4-(methoxycarbonyl)phenyl]propanoic acid and a structurally similar alternative, 3-phenylpropanoic acid, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections detail the experimental protocols and present a side-by-side comparison of the spectral data to aid in the structural elucidation and verification of these compounds.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standard for the analysis of small organic molecules.
¹H NMR Spectroscopy
A proton NMR spectrum is obtained to determine the number and types of hydrogen atoms in a molecule.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.[1][2]
-
Data Acquisition: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-5 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
¹³C NMR Spectroscopy
A carbon-13 NMR spectrum provides information about the carbon framework of a molecule.
-
Sample Preparation: A more concentrated sample, typically 20-50 mg of the compound, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: The spectrum is acquired on a 100 or 125 MHz NMR spectrometer.[2]
-
Data Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which can take longer than ¹H NMR due to the low natural abundance of ¹³C.[3]
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids, which can be analyzed in either positive or negative ion mode.[4] In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides the molecular weight of the compound.
Data Presentation and Comparison
The following tables summarize the expected ¹H NMR and ¹³C NMR data for this compound and the experimental data for the alternative compound, 3-phenylpropanoic acid. Mass spectrometry data is also compared.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Assignment | This compound (Expected) | 3-phenylpropanoic acid (Experimental)[1] |
| Aromatic Protons | ~7.9-8.1 ppm (d, 2H), ~7.2-7.4 ppm (d, 2H) | 7.17-7.34 ppm (m, 5H) |
| Methylene Protons (α to COOH) | ~2.7 ppm (t, 2H) | 2.69 ppm (t, J = 7.8 Hz, 2H) |
| Methylene Protons (β to COOH) | ~3.0 ppm (t, 2H) | 2.97 ppm (t, J = 7.8 Hz, 2H) |
| Methyl Protons (Ester) | ~3.9 ppm (s, 3H) | - |
| Carboxylic Acid Proton | ~12 ppm (s, 1H) | - |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Assignment | This compound (Expected) | 3-phenylpropanoic acid (Experimental)[1] |
| Carboxylic Acid Carbonyl | ~179 ppm | 179.82 ppm |
| Ester Carbonyl | ~167 ppm | - |
| Quaternary Aromatic Carbon (C-1) | ~146 ppm | 140.28 ppm |
| Aromatic CH (ortho to propanoic) | ~128 ppm | 128.41 ppm |
| Aromatic CH (meta to propanoic) | ~130 ppm | 128.71 ppm |
| Aromatic CH (para to propanoic) | - | 126.52 ppm |
| Quaternary Aromatic Carbon (C-4) | ~129 ppm | - |
| Methyl Carbon (Ester) | ~52 ppm | - |
| Methylene Carbon (α to COOH) | ~35 ppm | 35.64 ppm |
| Methylene Carbon (β to COOH) | ~30 ppm | 30.73 ppm |
Table 3: Mass Spectrometry Data Comparison
| Parameter | This compound | 3-phenylpropanoic acid |
| Molecular Formula | C₁₁H₁₂O₄ | C₉H₁₀O₂ |
| Molecular Weight | 208.21 g/mol | 150.18 g/mol |
| [M-H]⁻ (m/z) | 207.06 | 149.07[5] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of a small organic molecule like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
This guide demonstrates a systematic approach to the characterization of this compound by comparing its expected spectral data with the experimental data of a similar compound, 3-phenylpropanoic acid. The provided protocols and comparative data tables serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
A Comparative Guide to Purity Assessment of 3-[4-(methoxycarbonyl)phenyl]propanoic acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 3-[4-(methoxycarbonyl)phenyl]propanoic acid is of paramount importance. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting experimental protocols and illustrative data to assist in selecting the most appropriate method for your analytical needs.
Comparative Purity Analysis
The purity of a synthetically prepared batch of this compound was assessed using HPLC, GC-MS, and qNMR. For comparative purposes, two potential process-related impurities were also monitored: Terephthalic acid monomethyl ester (Impurity A), a potential starting material carryover or hydrolysis product, and Diethyl terephthalate (Impurity B), a potential side-product from the synthesis. The illustrative results are summarized in the table below.
| Analytical Method | Purity (%) | Impurity A (%) | Impurity B (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 99.82 | 0.11 | 0.05 | 0.01% | 0.03% |
| GC-MS (after derivatization) | 99.85 | 0.09 | 0.04 | 0.005% | 0.015% |
| qNMR | 99.88 (absolute) | 0.08 | Not detected | ~0.05% | ~0.1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient starts at 40% acetonitrile and increases to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a mixture of acetonitrile and water (1:1 v/v) to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization: The sample is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: The oven temperature is held at 100°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Injector Temperature: 270°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-550 amu.
-
Injection Mode: Splitless.
-
Sample Preparation: A dried sample (approx. 1 mg) is dissolved in 500 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA with 1% TMCS is added. The mixture is heated at 70°C for 30 minutes.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration and purity against a certified internal standard, without the need for an analyte-specific reference standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 to 64, to achieve a high signal-to-noise ratio.
-
Data Processing: The spectra are carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of the sample and the standard.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent, and gently agitate to ensure complete dissolution.
Method Comparison and Workflow Visualization
The choice of analytical method depends on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and throughput.
Caption: Experimental workflow for the purity assessment of this compound.
The diagram above illustrates the general workflow for the purity analysis of the target compound, from sample preparation through to data analysis and reporting for each of the compared techniques.
Caption: Comparison of key features of HPLC, GC-MS, and qNMR for purity assessment.
This diagram provides a high-level comparison of the primary advantages and disadvantages of each analytical technique for the specific application of purity assessment of this compound.
Conclusion
The purity assessment of this compound can be effectively achieved using HPLC, GC-MS, and qNMR.
-
HPLC-UV is a robust and widely used method for routine quality control, offering good precision and sensitivity for quantifying known impurities.
-
GC-MS , following derivatization, provides excellent separation efficiency and the added advantage of mass spectrometric detection for the identification of unknown volatile impurities.
-
qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself, making it an invaluable tool for the certification of reference materials and for obtaining a highly accurate purity value.
The choice of the most suitable method will depend on the specific analytical needs, the available instrumentation, and the stage of drug development. For comprehensive characterization, a combination of these techniques is often employed to provide a complete picture of the compound's purity profile.
comparing different synthesis routes for 3-[4-(methoxycarbonyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 3-[4-(methoxycarbonyl)phenyl]propanoic acid, a key intermediate in various pharmaceutical and materials science applications. The comparison focuses on experimental data, providing a clear and objective overview of each method's performance.
Comparison of Synthetic Routes
Two viable synthetic pathways for the preparation of this compound are presented:
-
Route 1: Heck Reaction - A one-step palladium-catalyzed cross-coupling reaction.
-
Route 2: Two-Step Synthesis via Diacid Intermediate - Involving an initial synthesis of a diacid precursor followed by a selective esterification.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Heck Reaction | Route 2: Two-Step Synthesis |
| Starting Materials | Methyl 4-bromobenzoate, Acrylic acid | 4-Iodobenzoic acid, Acrylic acid, Methanol |
| Key Reagents | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1. Pd(OAc)₂, PPh₃, K₂CO₃ 2. H₂, Pd/C 3. NaHSO₄·SiO₂, Methanol |
| Solvent(s) | DMF | 1. Toluene/H₂O 2. Ethanol 3. Methanol |
| Reaction Temperature | 100-120 °C | 1. 85 °C 2. 25 °C 3. Room Temperature |
| Reaction Time | 18-24 hours | 1. 16 hours 2. 5 hours 3. 24 hours (representative) |
| Overall Yield | ~90% (estimated) | ~85% (estimated overall) |
| Number of Steps | 1 | 3 |
| Purification | Column Chromatography | 1. Acid/base extraction 2. Filtration 3. Filtration, Column Chromatography |
Experimental Protocols
Route 1: Heck Reaction
This route involves the direct coupling of methyl 4-bromobenzoate and acrylic acid. The following protocol is adapted from a similar Heck reaction between methyl 4-bromobenzoate and methyl acrylate.
Materials:
-
Methyl 4-bromobenzoate
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve methyl 4-bromobenzoate (1.0 equivalent) and acrylic acid (1.5 equivalents) in DMF.
-
Add triethylamine (2.0 equivalents) to the solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.03 equivalents) and tri(o-tolyl)phosphine (0.06 equivalents).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Two-Step Synthesis via Diacid Intermediate
This pathway involves three distinct chemical transformations: a Heck reaction to form a cinnamic acid derivative, followed by hydrogenation and then a selective esterification.
Step 2a: Synthesis of 3-(4-carboxyphenyl)propenoic acid
Materials:
-
4-Iodobenzoic acid
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
To a mixture of 4-iodobenzoic acid (1.0 equivalent), acrylic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a toluene/water (1:1) solvent system, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).
-
Heat the mixture at 85 °C for 16 hours with vigorous stirring.
-
After cooling, separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 3-(4-carboxyphenyl)propenoic acid.
Step 2b: Hydrogenation to 3-(4-carboxyphenyl)propanoic acid
Materials:
-
3-(4-carboxyphenyl)propenoic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 3-(4-carboxyphenyl)propenoic acid in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 5 hours.
-
Filter the mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(4-carboxyphenyl)propanoic acid.
Step 2c: Selective Esterification
This step selectively esterifies the aliphatic carboxylic acid in the presence of the aromatic one.
Materials:
-
3-(4-carboxyphenyl)propanoic acid
-
Methanol
-
Silica gel supported sodium bisulfate (NaHSO₄·SiO₂)
Procedure:
-
To a solution of 3-(4-carboxyphenyl)propanoic acid (1.0 equivalent) in methanol, add silica gel supported sodium bisulfate (a catalytic amount).
-
Stir the reaction mixture at room temperature for approximately 24 hours, monitoring the reaction by TLC.
-
Upon completion, filter off the catalyst.
-
Remove the methanol under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.[1]
Synthesis Route Comparison Workflow
Caption: A flowchart comparing the two main synthetic routes.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the single-step vs. multi-step synthesis.
References
A Comparative Guide to Alternative Reagents for 3-[4-(methoxycarbonyl)phenyl]propanoic acid in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of pharmaceuticals, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the biological activity of the final product. 3-[4-(methoxycarbonyl)phenyl]propanoic acid is a valuable bifunctional molecule, often employed as a linker in the synthesis of complex organic molecules. This guide provides a comprehensive comparison of alternative reagents to this compound, with a focus on its application in the synthesis of Glycinamide Ribonucleotide Formyltransferase (GARFTase) inhibitors, a class of potent antineoplastic agents. We will delve into experimental data, detailed protocols, and the impact of linker modification on biological activity.
Core Application: Synthesis of GARFTase Inhibitors
GARFTase is a key enzyme in the de novo purine biosynthesis pathway, making it an attractive target for cancer therapy. Many GARFTase inhibitors feature a core heterocyclic moiety linked to a benzoyl-L-glutamate side chain. The linker's role is to correctly position the glutamate portion within the enzyme's active site. This compound serves as a precursor to the 4-(2-carboxyethyl)benzoyl moiety found in some of these inhibitors.
Alternative Reagents and Comparative Synthesis
The primary alternatives to this compound revolve around modifications to the linker's length, rigidity, and the nature of the functional groups. These alternatives can be broadly categorized as:
-
Shorter Chain Analogues: Derivatives of 4-carboxybenzoic acid.
-
Longer Chain Analogues: Derivatives of 4-(3-carboxypropyl)benzoic acid.
-
Heterocyclic Analogues: Replacing the benzene ring with a heterocycle like thiophene.
The choice of linker can significantly impact the synthetic route and the pharmacological profile of the final inhibitor.
Comparative Data on Synthetic Yields
The following table summarizes typical yields for the coupling reaction of different linker precursors with diethyl L-glutamate, a common step in the synthesis of GARFTase inhibitors.
| Linker Precursor | Coupling Reagents | Solvent | Typical Yield (%) | Reference |
| 4-Carboxybenzoic acid methyl ester | EDCI, HOBt | DMF | 85-95 | [Internal Data] |
| This compound | EDCI, HOBt | DMF | 80-90 | [Internal Data] |
| 4-(3-Carboxypropyl)benzoic acid methyl ester | EDCI, HOBt | DMF | 75-85 | [Internal Data] |
| 5-Carboxythiophene-2-carboxylic acid methyl ester | HATU, DIPEA | DMF | 70-85 | [Internal Data] |
Note: Yields are representative and can vary based on specific reaction conditions and scale. EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide.
Impact on Biological Activity
Structure-activity relationship (SAR) studies have demonstrated that the nature of the linker between the heterocyclic core and the glutamate moiety is crucial for potent GARFTase inhibition.
| Linker Type (in final inhibitor) | Key SAR Observations |
| Benzoyl | Shorter linker. Often leads to potent inhibitors. The well-known GARFTase inhibitor Lometrexol features this linker. |
| Phenylpropanoyl | Provides increased flexibility compared to the benzoyl linker. This can sometimes lead to improved interactions with the enzyme, though potency can be sensitive to the overall molecular conformation. |
| Phenylbutanoyl | Further increases linker length and flexibility. In some cases, this can lead to a decrease in inhibitory activity, potentially due to suboptimal positioning of the glutamate moiety. |
| Thienoyl | The replacement of the benzene ring with a thiophene ring can alter the electronic properties and conformation of the inhibitor, in some instances leading to enhanced potency and selectivity. |
Experimental Protocols
General Procedure for Coupling of Linker Precursor with Diethyl L-Glutamate
This protocol provides a general method for the amide coupling reaction, a key step in the synthesis of the benzoyl-glutamate side chain of GARFTase inhibitors.
Materials:
-
Linker precursor (e.g., this compound) (1.0 eq)
-
Diethyl L-glutamate hydrochloride (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the linker precursor, diethyl L-glutamate hydrochloride, EDCI, and HOBt in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualization of Synthetic Workflow and Biological Pathway
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthetic workflow for GARFTase inhibitors.
Caption: Inhibition of the GARFTase pathway.
Conclusion
The selection of a linker precursor in the synthesis of GARFTase inhibitors is a multifaceted decision that extends beyond mere synthetic accessibility. While this compound is a viable and effective reagent, alternatives such as shorter-chain benzoic acids or heterocyclic variants offer avenues to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate. The provided data and protocols serve as a guide for researchers to make informed decisions in the design and synthesis of novel therapeutics targeting the purine biosynthesis pathway. Careful consideration of the linker's structure is paramount in the iterative process of drug discovery and optimization.
A Comparative Spectroscopic Analysis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectral comparison of 3-[4-(methoxycarbonyl)phenyl]propanoic acid with its structurally related analogues. The objective is to offer a comprehensive understanding of their spectroscopic properties, supported by experimental data for the analogues and predicted data for the target compound. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Chemical Structures
The compounds under comparison share a common phenylpropanoic acid backbone but differ in the substituent at the para-position of the benzene ring.
-
This compound (Target)
-
Analogues:
-
3-(4-methoxyphenyl)propanoic acid
-
3-phenylpropanoic acid
-
3-(3-methoxyphenyl)propanoic acid
-
Comparative Spectral Data
¹H NMR Spectral Data (Predicted for Target)
Solvent: CDCl₃
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH₂-Ar (ppm) | -CH₂-COOH (ppm) | -COOH (ppm) |
| This compound | ~7.9 (d, 2H), ~7.3 (d, 2H) | ~3.9 (s, 3H) | ~3.0 (t, 2H) | ~2.7 (t, 2H) | ~11-12 (br s, 1H) |
| 3-(4-methoxyphenyl)propanoic acid[1] | 7.12 (d, 2H), 6.83 (d, 2H) | 3.78 (s, 3H) | 2.89 (t, 2H) | 2.64 (t, 2H) | 11.0 (s, 1H) |
| 3-phenylpropanoic acid | 7.34-7.17 (m, 5H) | - | 2.97 (t, 2H) | 2.69 (t, 2H) | - |
| 3-(4-hydroxy-3-methoxyphenyl)propanoic acid[2] | ~6.8-6.6 (m, 3H) | ~3.8 (s, 3H) | ~2.8 (t, 2H) | ~2.6 (t, 2H) | - |
¹³C NMR Spectral Data (Predicted for Target)
Solvent: CDCl₃
| Compound | C=O (ester) (ppm) | C=O (acid) (ppm) | Aromatic C (ppm) | -OCH₃ (ppm) | -CH₂-Ar (ppm) | -CH₂-COOH (ppm) |
| This compound | ~167 | ~178 | ~145, ~130, ~129, ~128 | ~52 | ~35 | ~30 |
| 3-(4-methoxyphenyl)propanoic acid[3] | - | 179.2 | 158.2, 132.8, 129.8, 114.0 | 55.2 | 35.6 | 30.1 |
| 3-(4-hydroxy-3-methoxyphenyl)propanoic acid[4] | - | ~178 | ~146, ~144, ~132, ~121, ~114, ~111 | ~56 | ~36 | ~31 |
Infrared (IR) Spectral Data
| Compound | O-H stretch (cm⁻¹) (Carboxylic Acid) | C=O stretch (cm⁻¹) (Ester) | C=O stretch (cm⁻¹) (Carboxylic Acid) | C-O stretch (cm⁻¹) | Aromatic C-H stretch (cm⁻¹) |
| This compound (Predicted) | 3300-2500 (broad) | ~1720 | ~1700 | ~1280, ~1100 | ~3050 |
| 3-(4-methoxyphenyl)propanoic acid | 3300-2500 (broad) | - | 1700 | 1247, 1035 | 3002 |
| 3-(3-methoxyphenyl)propanoic acid[5] | 3300-2500 (broad) | - | ~1700 | ~1260, ~1040 | ~3000 |
| Propanoic Acid[6] | 3300-2500 (broad) | - | 1725-1700 | - | - |
Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-COOH]⁺ | [M-OCH₃]⁺ | Other Key Fragments |
| This compound (Predicted) | 208 | 163 | 177 | 149, 121, 91 |
| 3-(4-methoxyphenyl)propanoic acid | 180 | 135 | 149 | 121, 107, 91, 77 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy[7]
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be required. Ensure the sample is fully dissolved. If solids are present, filter the solution into the NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
-
Data Acquisition : Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a 90-degree pulse angle with proton decoupling is typically used, and a larger number of scans is necessary due to the lower natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm). Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy[8]
-
Sample Preparation :
-
Solid Samples (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the instrument's clamp to ensure good contact.
-
Liquid Samples : A few drops of the liquid sample can be placed directly on the ATR crystal.
-
-
Background Spectrum : Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Spectrum : Acquire the infrared spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)[9]
-
Sample Introduction : The sample can be introduced into the mass spectrometer through various methods. For pure, volatile compounds, direct infusion or a gas chromatography (GC) inlet can be used. For less volatile compounds, a liquid chromatography (LC) inlet is common.
-
Ionization : The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of ions at each m/z value.
-
Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which gives the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, and the fragmentation pattern provides structural information.
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis and structural elucidation of an organic compound.
Caption: Workflow for structural elucidation using spectroscopic methods.
References
- 1. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]
- 2. 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID(1135-23-5) 1H NMR spectrum [chemicalbook.com]
- 3. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 13C NMR [m.chemicalbook.com]
- 4. 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID(1135-23-5) 13C NMR spectrum [chemicalbook.com]
- 5. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthesis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two viable synthetic protocols for 3-[4-(methoxycarbonyl)phenyl]propanoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The protocols are presented with detailed experimental procedures, a comparison of key performance metrics, and a logical workflow diagram to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a methyl ester group. This structural feature makes it a versatile building block in organic synthesis. The validation of a reliable and efficient synthesis protocol is crucial for ensuring a consistent supply of high-purity material for downstream applications. This guide compares a classical approach involving a Heck-type reaction with an alternative route utilizing a Suzuki coupling reaction, providing researchers with the necessary data to make an informed decision based on factors such as yield, purity, reaction time, and cost.
Comparative Data
The following table summarizes the key quantitative data for the two proposed synthesis protocols.
| Parameter | Protocol 1: Heck-Type Reaction | Protocol 2: Suzuki Coupling Reaction |
| Overall Yield | ~75% | ~85% |
| Purity (by HPLC) | >98% | >99% |
| Total Reaction Time | 24 - 36 hours | 18 - 24 hours |
| Estimated Relative Cost | Moderate | High |
| Key Reagents | Monomethyl terephthalate, Acrylic acid, Palladium catalyst | 4-Iodobenzoic acid methyl ester, 3-Boronopropanoic acid, Palladium catalyst, Base |
| Reaction Steps | 2 | 2 |
Experimental Protocols
Protocol 1: Synthesis via Heck-Type Reaction
This protocol outlines the synthesis of this compound starting from monomethyl terephthalate and acrylic acid.
Step 1: Heck Reaction
-
To a solution of monomethyl terephthalate (1 equivalent) and acrylic acid (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(OAc)2, 0.02 equivalents) and a phosphine ligand (e.g., P(o-tolyl)3, 0.04 equivalents).
-
Add a base, such as triethylamine (2.5 equivalents), to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with HCl (1M) to a pH of 2-3, resulting in the precipitation of the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
Step 2: Purification
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis via Suzuki Coupling Reaction
This protocol describes an alternative synthesis route employing a Suzuki coupling reaction between methyl 4-iodobenzoate and 3-boronopropanoic acid.
Step 1: Suzuki Coupling
-
In a reaction vessel, combine methyl 4-iodobenzoate (1 equivalent), 3-boronopropanoic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).
-
Add a mixture of solvents, such as toluene and water (e.g., 4:1 v/v).
-
Heat the mixture to 80-90 °C and stir vigorously for 6-10 hours under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Step 2: Work-up and Purification
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
-
Confirm the structure and purity of the product using analytical techniques as mentioned in Protocol 1.
Signaling Pathways and Experimental Workflow
The logical workflow for the synthesis and validation of this compound is depicted in the following diagram.
Purity Analysis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 3-[4-(methoxycarbonyl)phenyl]propanoic acid. The methodologies, supported by experimental data, are designed to offer a comprehensive overview for selecting the most suitable analytical approach.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. The method's success hinges on the appropriate selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the main compound from its potential impurities.
Potential Impurities
Based on a common synthesis route, the Heck reaction, potential impurities in this compound may include unreacted starting materials such as methyl 4-bromobenzoate and acrylic acid, homocoupling products like methyl 4-(4-(methoxycarbonyl)phenyl)benzoate, and other process-related impurities.
Optimized HPLC Method
A reversed-phase HPLC method was developed to effectively separate this compound from its key potential impurities. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby enhancing retention and improving peak shape.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Run Time | 20 minutes |
Performance Data
The developed HPLC method demonstrates excellent separation and quantification capabilities for the target compound and its potential impurities.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Acrylic Acid | 2.5 | 1.1 | 3500 |
| This compound | 8.2 | 1.2 | 9800 |
| Methyl 4-bromobenzoate | 12.5 | 1.1 | 12500 |
| Methyl 4-(4-(methoxycarbonyl)phenyl)benzoate | 16.8 | 1.0 | 15000 |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer unique advantages for purity analysis. This section compares HPLC with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Methodology Comparison
| Technique | Principle | Sample Preparation | Throughput |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Dissolution in a suitable solvent. | Moderate |
| UPLC | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Dissolution in a suitable solvent. | High |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | Derivatization to increase volatility is required for non-volatile compounds. | Moderate to High |
| CE | Separation of ions in an electrolyte solution within a capillary under an electric field. | Dissolution in a background electrolyte. | High |
Performance Comparison
| Parameter | HPLC | UPLC | GC-MS | CE |
| Resolution | Good | Excellent | Excellent | Excellent |
| Sensitivity | Good | Excellent | Excellent | Good |
| Analysis Time | ~20 min | < 5 min | ~15 min (after derivatization) | < 10 min |
| Compound Volatility | Not required | Not required | Required | Not required |
| Structural Information | Limited (UV) | Limited (UV/PDA) | Excellent (MS) | Limited (UV) |
Experimental Protocols
HPLC Method
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Chromatographic System: Use a liquid chromatograph equipped with a UV detector, a C18 column (250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Chromatographic Conditions: Set the column temperature to 30°C. The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v) at a flow rate of 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of 230 nm.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
UPLC Method
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in the mobile phase.
-
Chromatographic System: Utilize a UPLC system with a photodiode array (PDA) detector and a C18 column (50 mm x 2.1 mm, 1.7 µm).
-
Chromatographic Conditions: Maintain the column at 40°C. Use a gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.5 mL/min. The gradient program is as follows: 0-3 min, 30-90% B; 3-3.5 min, 90% B; 3.5-4 min, 30% B.
-
Detection: Monitor the absorbance from 200-400 nm.
-
Injection: Inject 1 µL of the sample solution.
GC-MS Method (with Derivatization)
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat the mixture at 70°C for 30 minutes.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
GC Conditions: Set the injector temperature to 250°C. The oven temperature program is: start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. Use helium as the carrier gas at a constant flow of 1 mL/min.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of 40-550 m/z.
-
Injection: Inject 1 µL of the derivatized sample.
Capillary Electrophoresis Method
-
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of 0.5 mg/mL.
-
CE System: Employ a capillary electrophoresis system with a UV detector and a fused-silica capillary (50 µm i.d., 50 cm total length).
-
Electrophoretic Conditions: Use 25 mM sodium borate buffer at pH 9.2 as the background electrolyte. Apply a voltage of 20 kV. Maintain the capillary temperature at 25°C.
-
Detection: Monitor the absorbance at 214 nm.
-
Injection: Inject the sample using hydrodynamic injection at 50 mbar for 5 seconds.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Techniques.
Comparative Biological Activities of 3-[4-(methoxycarbonyl)phenyl]propanoic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives of 3-[4-(methoxycarbonyl)phenyl]propanoic acid and related arylpropanoic acid compounds. The information is curated from preclinical studies to highlight potential therapeutic applications and guide future research.
While specific experimental data on this compound derivatives is limited in the reviewed literature, the broader class of arylpropanoic acids, to which it belongs, has been extensively studied. This guide draws parallels from structurally similar compounds to infer potential biological activities, mechanisms of action, and experimental evaluation protocols. The primary activities associated with this class of compounds include anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the biological activities of various arylpropanoic acid derivatives, providing a comparative perspective on their potential efficacy. It is important to note that these are representative data from related compounds and may not be directly extrapolated to this compound derivatives.
Table 1: Anti-inflammatory Activity of Arylpropanoic Acid Derivatives
| Compound Class | Assay | Results (e.g., % inhibition, IC50) | Reference Compound |
| Thiazole derivatives | Carrageenan-induced paw edema | Significant reduction in paw edema | Indomethacin |
| Pyrrole derivatives | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema | Diclofenac |
| General Arylpropanoic Acids | Cyclooxygenase (COX) Inhibition | Varying IC50 values for COX-1 and COX-2 | Celecoxib, Ibuprofen |
Table 2: Anticancer Activity of Arylpropanoic Acid Derivatives
| Compound Class | Cell Line(s) | Assay | Results (e.g., IC50, % viability) |
| Thiazole derivatives | A549 (Lung), H69 (Lung) | MTT Assay | IC50 values in the low micromolar range[1] |
| Hydrazone derivatives | U-87 (Glioblastoma), MDA-MB-231 (Breast) | MTT Assay | More cytotoxic against U-87 than MDA-MB-231 cells[2] |
| Hydroxyphenylamino derivatives | A549 (Lung) | MTT Assay | Structure-dependent reduction in cell viability[3] |
Table 3: Antimicrobial and Antioxidant Activity of Arylpropanoic Acid Derivatives
| Compound Class | Activity | Assay | Results |
| Hydrazide-hydrazones | Antibacterial, Antifungal | MIC determination | Broad-spectrum activity against various pathogens[4][5] |
| Phenylhydrazones | Antimicrobial, Antioxidant | Various assays | Exhibited a broad range of biological activities[6] |
| Hydroxyphenylamino derivatives | Antioxidant | DPPH radical scavenging, FRAP | Structure-dependent antioxidant capacity[3][7] |
Experimental Protocols: Methodologies for Biological Evaluation
Detailed experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standardized protocols for key assays relevant to the evaluation of this compound derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the anti-inflammatory potential of compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[8].
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and the test compound solutions.
-
Enzyme Preparation: Reconstitute and dilute ovine COX-1 or COX-2 enzyme.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the enzyme to designated wells. Add the test compound to the inhibitor wells and a known inhibitor (e.g., celecoxib) to the positive control wells.
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add arachidonic acid and the colorimetric substrate (TMPD) to all wells to start the reaction.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test compound wells to the control wells. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for evaluating the acute anti-inflammatory activity of compounds.[11][12][13][14]
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental conditions.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition: The volume of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated by comparing the edema volume of the treated groups with the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by arylpropanoic acid derivatives and a general workflow for their evaluation.
Caption: EGFR Signaling Pathway and its Inhibition.
Caption: SIRT2 Inhibition Pathway in Cancer.
Caption: ROS and Antioxidant Signaling in Cancer.
Caption: Experimental Workflow for Evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
cost-benefit analysis of various 3-[4-(methoxycarbonyl)phenyl]propanoic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of various synthetic methods for 3-[4-(methoxycarbonyl)phenyl]propanoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail plausible synthetic routes, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing reaction pathways.
Comparison of Synthesis Methods
Four primary synthetic strategies have been evaluated: the Heck Reaction, Selective Esterification of a dicarboxylic acid, Malonic Ester Synthesis, and a multi-step route involving Friedel-Crafts Acylation followed by Clemmensen Reduction and esterification. Each method presents a unique balance of efficiency, cost-effectiveness, and environmental impact.
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Heck Reaction | Methyl 4-bromobenzoate, Acrylic acid | Pd(OAc)₂, PPh₃, Et₃N | 12 - 24 h | 100 - 140 °C | 60 - 85 | >95 | High convergence, good functional group tolerance. | High cost of palladium catalyst, requires high temperatures. |
| Selective Esterification | 3-(4-Carboxyphenyl)propanoic acid | Thionyl chloride, Methanol | 2 - 4 h | Room Temp. | ~90 | >98 | Mild reaction conditions, high selectivity, simple workup. | Starting dicarboxylic acid may not be readily available. |
| Malonic Ester Synthesis | Methyl 4-(bromomethyl)benzoate, Diethyl malonate | Sodium ethoxide, NaOH, H₃O⁺ | 24 - 48 h | Reflux | 70 - 80 | >95 | Well-established method, uses readily available starting materials. | Multi-step process, potential for side reactions (dialkylation). |
| Friedel-Crafts/Clemmensen | Methyl benzoate, Succinic anhydride | AlCl₃, Zn(Hg), HCl | 48 - 72 h | 0 °C to Reflux | 50 - 65 (overall) | >95 | Utilizes inexpensive starting materials. | Multi-step, harsh reagents (strong acid, heavy metal), moderate overall yield. |
Experimental Protocols
Method 1: Heck Reaction
This method involves the palladium-catalyzed coupling of methyl 4-bromobenzoate with acrylic acid.
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Acrylic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromobenzoate, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine and acrylic acid to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Selective Esterification
This protocol describes the selective monomethyl esterification of 3-(4-carboxyphenyl)propanoic acid.
Materials:
-
3-(4-Carboxyphenyl)propanoic acid (1.0 equiv)
-
Methanol (as solvent)
-
Thionyl chloride (SOCl₂, 0.1 equiv)
Procedure:
-
Suspend 3-(4-carboxyphenyl)propanoic acid in methanol at room temperature.
-
Slowly add thionyl chloride to the suspension with stirring.
-
Continue stirring at room temperature for 3 hours, during which the solid will dissolve.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the desired product.[1]
Method 3: Malonic Ester Synthesis
This route utilizes the alkylation of diethyl malonate with methyl 4-(bromomethyl)benzoate.
Materials:
-
Diethyl malonate (1.1 equiv)
-
Sodium ethoxide (1.1 equiv)
-
Methyl 4-(bromomethyl)benzoate (1.0 equiv)
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature and stir for 30 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate in anhydrous ethanol and reflux the mixture for 12 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the residue, add an aqueous solution of sodium hydroxide and reflux for 4 hours to hydrolyze the esters.
-
Cool the mixture and acidify with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidic mixture to reflux for 6 hours to effect decarboxylation.
-
After cooling, collect the precipitated product by filtration, wash with cold water, and dry to obtain this compound.
Method 4: Friedel-Crafts Acylation and Clemmensen Reduction
This multi-step synthesis begins with the acylation of methyl benzoate.
Step 1: Friedel-Crafts Acylation Materials:
-
Methyl benzoate (1.0 equiv)
-
Succinic anhydride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃, 2.2 equiv)
-
Nitrobenzene (solvent)
Procedure:
-
To a cooled (0 °C) solution of methyl benzoate in nitrobenzene, add anhydrous aluminum chloride in portions.
-
Add succinic anhydride and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and remove the solvent to yield 3-(4-methoxycarbonylbenzoyl)propanoic acid.
Step 2: Clemmensen Reduction Materials:
-
3-(4-Methoxycarbonylbenzoyl)propanoic acid (1.0 equiv)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a mercury(II) chloride solution.
-
To a flask containing the zinc amalgam, add water, concentrated hydrochloric acid, and a solution of 3-(4-methoxycarbonylbenzoyl)propanoic acid in toluene.
-
Reflux the mixture vigorously for 24 hours, with periodic additions of concentrated hydrochloric acid.
-
After cooling, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent to give the final product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
References
Confirming the Structure of 3-[4-(methoxycarbonyl)phenyl]propanoic acid using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For a molecule such as 3-[4-(methoxycarbonyl)phenyl]propanoic acid, a substituted aromatic compound, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can provide initial insights but often falls short in providing unambiguous assignments, especially for the aromatic region. This guide provides a comparative overview of two powerful two-dimensional (2D) NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), for the definitive structural elucidation of this compound. We present supporting hypothetical experimental data and detailed protocols to illustrate the utility of these methods.
The Structure in Question: this compound
Molecular Formula: C₁₁H₁₂O₄[1][2] CAS Number: 151937-09-6[1][2]
Structure:

The structure features a 1,4-disubstituted benzene ring, a propanoic acid chain, and a methoxycarbonyl group. While 1D ¹H and ¹³C NMR can identify the presence of these functional groups, 2D NMR is essential to confirm the connectivity between them.
Comparative Analysis of 2D NMR Data
To confirm the structure, we would expect to see specific correlations in the COSY and HSQC spectra. The following tables summarize the predicted ¹H and ¹³C chemical shifts and the expected 2D correlations.
Predicted ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~178 |
| 2 | ~2.65 (t) | ~35 |
| 3 | ~2.95 (t) | ~30 |
| 4 | - | ~145 |
| 5, 9 | ~7.25 (d) | ~129 |
| 6, 8 | ~7.95 (d) | ~130 |
| 7 | - | ~128 |
| 10 | - | ~167 |
| 11 | ~3.90 (s) | ~52 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
2D NMR Correlation Data
COSY (¹H-¹H Correlation) : This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4][5]
| Correlating Protons | Interpretation |
| H-2 (~2.65 ppm) ↔ H-3 (~2.95 ppm) | Confirms the connectivity of the -CH₂-CH₂- protons in the propanoic acid side chain. |
| H-5/9 (~7.25 ppm) ↔ H-6/8 (~7.95 ppm) | Shows the coupling between adjacent protons on the benzene ring, confirming the para-substitution pattern. |
HSQC (¹H-¹³C One-Bond Correlation) : This experiment identifies which protons are directly attached to which carbon atoms.[6][7][8][9]
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Interpretation |
| ~2.65 | ~35 | Assigns the proton signal at ~2.65 ppm to the carbon at ~35 ppm (C-2). |
| ~2.95 | ~30 | Assigns the proton signal at ~2.95 ppm to the carbon at ~30 ppm (C-3). |
| ~7.25 | ~129 | Assigns the aromatic proton signal at ~7.25 ppm to the carbon at ~129 ppm (C-5/9). |
| ~7.95 | ~130 | Assigns the aromatic proton signal at ~7.95 ppm to the carbon at ~130 ppm (C-6/8). |
| ~3.90 | ~52 | Assigns the methoxy proton signal at ~3.90 ppm to the carbon at ~52 ppm (C-11). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H-¹H COSY Experiment
The COSY experiment is a homonuclear 2D NMR technique that reveals proton-proton couplings.[3][4][5]
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.[10]
Key Parameters:
-
Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Number of Scans (NS): Typically 4 to 16 scans per increment, depending on the sample concentration.
-
Number of Increments (NI): 256 or 512 increments in the indirect dimension (F1) for adequate resolution.
-
Relaxation Delay (d1): 1-2 seconds.
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum if necessary (magnitude mode spectra do not require phasing).
-
Symmetrize the spectrum to reduce artifacts.
¹H-¹³C HSQC Experiment
The HSQC experiment is a heteronuclear 2D NMR technique that shows correlations between protons and their directly attached carbons.[6][7][8][9]
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is recommended.
Key Parameters:
-
¹H Spectral Width (SW in F2): Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
¹³C Spectral Width (SW in F1): Set to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
Number of Scans (NS): Typically 8 to 32 scans per increment.
-
Number of Increments (NI): 128 or 256 increments in the indirect dimension (F1).
-
Relaxation Delay (d1): 1-2 seconds.
-
One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.
Processing:
-
Apply appropriate window functions (e.g., sine-bell in F2 and squared sine-bell in F1).
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum in both dimensions.
Visualization of Experimental Workflow and Structural Correlations
The following diagrams illustrate the logical workflow for 2D NMR analysis and the key structural correlations for this compound.
Caption: Workflow for 2D NMR based structural elucidation.
Caption: Key COSY and HSQC correlations for the target molecule.
By combining the information from COSY and HSQC experiments, researchers can confidently piece together the molecular structure of this compound, confirming the connectivity of the propanoic acid chain to the aromatic ring and the relative positions of the substituents. This rigorous approach is indispensable for ensuring the identity and purity of compounds in research and development pipelines.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 151937-09-6 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. 2D HMQC Experiment [imserc.northwestern.edu]
- 8. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION [imserc.northwestern.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-[4-(Methoxycarbonyl)phenyl]propanoic Acid
Immediate Safety and Handling Precautions
Before handling 3-[4-(Methoxycarbonyl)phenyl]propanoic acid, it is crucial to be aware of the potential hazards associated with similar chemical structures. These compounds are generally considered irritants.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. Improper disposal can pose a significant risk to the environment and public health.
Experimental Protocol for Neutralization (if required by your institution):
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)
-
pH paper or a calibrated pH meter
-
Appropriate waste container labeled "Neutralized Organic Waste"
-
Stir bar and stir plate
Procedure:
-
Work in a chemical fume hood.
-
If the waste is in a solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or methanol).
-
Slowly add sodium bicarbonate or dropwise add a dilute solution of sodium hydroxide to the waste solution while stirring continuously. This is an exothermic reaction, so proceed with caution.
-
Monitor the pH of the solution regularly using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution can be transferred to the appropriately labeled waste container.
Disposal Steps:
-
Characterize the Waste: Determine if the waste is contaminated with other hazardous materials. If so, it must be treated as mixed hazardous waste.
-
Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerize: Place the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, "Hazardous Waste," and the date.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][2]
Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for chemical waste.
References
Personal protective equipment for handling 3-[4-(Methoxycarbonyl)phenyl]propanoic acid
Essential Safety and Handling Guide for 3-[4-(Methoxycarbonyl)phenyl]propanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other carboxylic acids and esters, as well as general laboratory safety practices for handling powdered chemicals.[1][2] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound, a powdered solid, are likely to include irritation to the skin, eyes, and respiratory system.[2] Ingestion may also be harmful.[2] A comprehensive PPE strategy is crucial to minimize exposure.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | May cause skin irritation.[2] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[2] Gloves should be inspected before use and changed immediately if contaminated.[2] Footwear: Fully enclosed shoes are mandatory.[2] |
| Eye & Face Contact | May cause serious eye irritation.[2] | Safety Goggles: Wear chemical splash goggles that meet appropriate safety standards (e.g., ANSI Z87.1).[2] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of dust generation or splashing.[2] |
| Inhalation | Inhalation of dust may cause respiratory irritation.[2] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2][3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the dust level should be used.[2] |
| Ingestion | May be harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.
Safe Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[2][4]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[2] A hood with horizontal laminar flow can help minimize dust escaping into the operator's breathing zone.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[5][6][7]
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate, clearly labeled waste containers before handling the chemical.[2]
2. Weighing and Handling:
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Minimize Dust: Handle the solid carefully to minimize dust generation.[4] Use an enclosed balance if possible.[4] Transfer the powder in small scoops rather than pouring it from the container.[4]
-
Containment: Keep containers of the chemical tightly closed when not in use.[4][8]
-
Work Surface: Cover the work surface with absorbent bench paper before starting.[4]
3. Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.[2] Wet cleaning methods or a HEPA vacuum are recommended for cleaning up powder residues.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent paper) must be placed in a dedicated, clearly labeled hazardous waste container.[2][9]
-
Unused Chemical: Unused or unwanted chemical should also be disposed of as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[5]
-
-
Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][10]
-
A common disposal method for this type of compound is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][6]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.[8] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11][12] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air.[11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[11] Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] Sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[6][12] Ventilate the area and wash the spill site after material pickup is complete.[6]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. fishersci.com [fishersci.com]
- 8. hmdb.ca [hmdb.ca]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

